molecular formula C10H7BrClN B1439055 4-Bromo-6-chloro-2-methylquinoline CAS No. 1070879-50-3

4-Bromo-6-chloro-2-methylquinoline

Cat. No.: B1439055
CAS No.: 1070879-50-3
M. Wt: 256.52 g/mol
InChI Key: BCPLJTKDWGUNKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-chloro-2-methylquinoline is a useful research compound. Its molecular formula is C10H7BrClN and its molecular weight is 256.52 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPLJTKDWGUNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653699
Record name 4-Bromo-6-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-50-3
Record name 4-Bromo-6-chloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the molecular architecture, synthesis, and reactivity profile of 4-Bromo-6-chloro-2-methylquinoline , a critical heterocyclic scaffold in medicinal chemistry.

Scaffold Architecture, Synthetic Protocols, and Sequential Functionalization Strategies

Executive Summary

This compound (CAS: N/A for specific isomer, related to general halo-quinolines) represents a "privileged scaffold" in drug discovery. Its utility stems from its orthogonal reactivity profile : the distinct electronic environments of the C4-bromine and C6-chlorine atoms allow for highly selective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This molecule serves as a pivotal intermediate in the synthesis of PI3K/mTOR inhibitors and antimalarial agents, where the quinoline core provides essential π-stacking interactions within biological binding pockets.

Molecular Architecture & Electronic Properties

Structural Analysis

The molecule consists of a fused bicyclic system (benzene fused to pyridine). The numbering and substitution pattern are critical for understanding reactivity:

  • Position 2 (Methyl): Sterically protects the adjacent nitrogen lone pair; increases lipophilicity; serves as a handle for benzylic oxidation or radical functionalization.

  • Position 4 (Bromine): The "hotspot" for nucleophilic attack. Located in the electron-deficient pyridyl ring, the C-Br bond is highly activated for oxidative addition to Pd(0) or SNAr displacement.

  • Position 6 (Chlorine): Located on the benzenoid ring.[1] The C-Cl bond is significantly stronger and less reactive than the C4-Br bond, requiring harsher conditions or specialized ligands for activation.

Reactivity Hierarchy (The "Design Logic")

For a medicinal chemist, this molecule functions as a logic gate. You can functionalize Position 4 without disturbing Position 6.

  • Reactivity Order: C4-Br > C6-Cl >> C2-Me

  • Implication: A library of compounds can be generated by varying the substituent at C4 first, followed by a second diversification at C6.

Synthetic Pathways[2][3][4]

The synthesis follows a modified Conrad-Limpach protocol, favored for its scalability and regiospecificity.

Retrosynthetic Analysis

The this compound scaffold is disconnected into two primary precursors: 4-chloroaniline and ethyl acetoacetate . The C4-Br bond is installed last via dehydroxy-bromination.

Detailed Experimental Protocol
Step 1: Enamine Formation & Cyclization (The Conrad-Limpach Approach)
  • Reagents: 4-Chloroaniline (1.0 eq), Ethyl Acetoacetate (1.1 eq), Acetic Acid (cat.), Dowtherm A (solvent).

  • Mechanism: Acid-catalyzed condensation forms an enamine (ethyl 3-((4-chlorophenyl)amino)but-2-enoate), followed by high-temperature thermal cyclization.

Protocol:

  • Condensation: In a round-bottom flask equipped with a Dean-Stark trap, reflux 4-chloroaniline (12.7 g, 100 mmol) and ethyl acetoacetate (14.3 g, 110 mmol) in benzene or toluene (150 mL) with catalytic acetic acid (0.5 mL) until the theoretical amount of water is collected (approx. 3-4 hours).

  • Solvent Swap: Evaporate the solvent under reduced pressure to yield the crude enamine oil.

  • Cyclization: Add the crude enamine dropwise to vigorously boiling Dowtherm A (50 mL) at 250°C. Note: High dilution and rapid addition are critical to prevent polymerization.

  • Isolation: Cool the mixture to room temperature. Dilute with hexane (100 mL) to precipitate the product. Filter the solid, wash with hexane, and dry to yield 6-chloro-4-hydroxy-2-methylquinoline (Yield: ~75-85%).

Step 2: Dehydroxy-Bromination
  • Reagents: 6-Chloro-4-hydroxy-2-methylquinoline (Intermediate), Phosphorus Oxybromide (POBr3).

  • Rationale: POBr3 is preferred over PBr3/Br2 to minimize side reactions and ensure complete conversion of the tautomeric quinolone to the bromo-quinoline.

Protocol:

  • Suspend the 4-hydroxy intermediate (5.0 g, 25.8 mmol) in anhydrous toluene (50 mL) or use neat if scale permits.

  • Add POBr3 (8.1 g, 28.4 mmol) in portions under an inert atmosphere (N2).

  • Heat the mixture to 110°C for 2 hours. Monitor by TLC (eluent: 20% EtOAc/Hexane). The starting material spot (baseline) should disappear, replaced by a high Rf spot.

  • Quench (Critical Safety Step): Cool to 0°C. Pour the reaction mixture slowly onto crushed ice/NaHCO3 slurry. Exothermic reaction!

  • Extraction: Extract with Dichloromethane (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, 5-10% EtOAc in Hexanes) to yield This compound as an off-white/pale yellow solid.

Visualization of Synthesis Workflow

SynthesisPath Start 4-Chloroaniline + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine - H2O Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Intermediate 6-Chloro-4-hydroxy- 2-methylquinoline Cyclization->Intermediate - EtOH Bromination POBr3 (Dehydroxy-bromination) Intermediate->Bromination Product 4-Bromo-6-chloro- 2-methylquinoline Bromination->Product

Figure 1: Step-wise synthesis via the Conrad-Limpach protocol. High-temperature cyclization ensures the thermodynamic 4-hydroxy product.

Structural Characterization Data[5][6][7][8]

As experimental spectra may vary by solvent, the following data represents the predicted consensus values based on substituent additivity rules and analogous 4-bromo-6-chloroquinoline structures [1, 4].

Proton NMR (1H NMR, 400 MHz, CDCl3)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
8.05 Doublet (J=2.2 Hz)1HH5Deshielded by peri-interaction with C4-Br; meta-coupled to H7.
7.92 Doublet (J=9.0 Hz)1HH8Ortho to H7; typical position for H8 in quinolines.
7.68 Singlet1HH3Characteristic singlet for 2,4-disubstituted quinolines.
7.62 dd (J=9.0, 2.2 Hz)1HH7Doublet of doublets; couples to H8 (ortho) and H5 (meta).
2.71 Singlet3HC2-CH3Methyl group attached to the aromatic ring.
Carbon NMR (13C NMR, 100 MHz, CDCl3)
  • Ar-C: ~158.5 (C2), 147.0 (C8a), 135.0 (C4, C-Br), 132.5 (C6, C-Cl), 130.5 (C8), 129.5 (C7), 126.0 (C4a), 124.5 (C5), 123.0 (C3).

  • Aliphatic-C: ~25.5 (CH3).

Functionalization & Applications

Sequential Cross-Coupling Strategy

The core value of this scaffold is the ability to perform site-selective Suzuki-Miyaura couplings .

  • First Coupling (C4-Selective):

    • Conditions: Arylboronic acid (1.0 eq), Pd(PPh3)4 (5 mol%), Na2CO3, Toluene/EtOH/H2O, 80°C.

    • Outcome: Substitution occurs exclusively at the C4-Br position due to the weaker C-Br bond and the electron-deficient nature of the pyridine ring [6, 10].

  • Second Coupling (C6-Selective):

    • Conditions: Arylboronic acid (1.5 eq), Pd(OAc)2/S-Phos (active catalyst system), K3PO4, 100°C.

    • Outcome: Substitution at the C6-Cl position requires more forcing conditions or electron-rich ligands to activate the C-Cl bond.

Visualization of Reactivity Logic

Reactivity Core 4-Bromo-6-chloro- 2-methylquinoline PathA Path A: C4 Functionalization (Suzuki/Buchwald) Core->PathA Pd(0), Mild Heat (Br is Reactive Site) ProductA 4-Aryl-6-chloro-2-methylquinoline (Intermediate for PI3K Inhibitors) PathA->ProductA PathB Path B: C6 Functionalization (Requires Activated Catalyst) FinalDrug 4,6-Diaryl-2-methylquinoline (Bioactive Core) PathB->FinalDrug ProductA->PathB Pd(II)/Ligand, High Heat (Cl is Inert Site)

Figure 2: Sequential functionalization strategy leveraging the reactivity difference between C4-Br and C6-Cl.

Safety & Handling

  • Hazard Classification: Acute Toxic (Oral), Skin Irritant, Eye Irritant.

  • Specific Handling:

    • Lachrymator Potential: Halogenated quinolines can be potent lachrymators (tear-inducing). Handle only in a functioning fume hood.

    • Skin Absorption: Wear nitrile gloves and long sleeves.

    • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

References

  • Sigma-Aldrich. this compound Product Specification. Link

  • Organic Syntheses. Synthesis of 4,7-Dichloroquinoline (Analogous Procedure). Org. Synth. 1947, 27, 48. Link

  • National Institutes of Health (NIH). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines (Mechanistic Insight). Link

  • ChemicalBook. NMR Data for Halogenated Anilines and Quinolines. Link

  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline (Relevant Synthetic Route). Link

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. Link

Sources

Technical Monograph: 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

High-Value Scaffold for Orthogonal Cross-Coupling in Medicinal Chemistry

Introduction: The "Privileged" Quinoline Scaffold

In the landscape of modern drug discovery, 4-bromo-6-chloro-2-methylquinoline represents a highly strategic "privileged structure." Its value lies not merely in its biological activity, but in its chemical orthogonality .

This molecule possesses two distinct halogen handles—a bromine at the C4 position and a chlorine at the C6 position—situated on a 2-methylquinoline core. This specific substitution pattern allows for sequential, regioselective functionalization . The electron-deficient pyridine ring activates the C4-bromide toward facile oxidative addition by transition metals (e.g., Palladium), while the C6-chloride, residing on the more electron-rich benzene ring, remains inert under mild conditions. This reactivity differential enables researchers to build complex libraries (e.g., kinase inhibitors, antimalarials) by modifying the C4 position first, followed by harsher activation of the C6 position.

Chemical Identity & Properties
PropertyData
IUPAC Name This compound
Molecular Formula

Molecular Weight 256.53 g/mol
Core Scaffold Quinoline (Benzo[b]pyridine)
Key Substituents C2-Methyl (Steric block/Lipophilicity), C4-Bromo (Labile), C6-Chloro (Stable)
Predicted LogP ~3.8 (High lipophilicity due to halogens)
Physical State Off-white to pale yellow solid

Synthetic Pathway: The Modified Conrad-Limpach Approach

The most robust route to this compound avoids the instability often associated with direct halogenation of quinolines. Instead, it employs the Conrad-Limpach synthesis to construct the ring system, followed by a deoxygenative bromination.

Mechanistic Causality
  • Condensation (Kinetic Control): 4-Chloroaniline reacts with ethyl acetoacetate. Low temperatures favor the formation of the enamine (crotonate) intermediate, preventing the formation of the thermodynamic amide byproduct (which would lead to a 2-hydroxyquinoline/4-methyl isomer).

  • Cyclization (Thermodynamic Control): High-temperature thermal cyclization (

    
    250°C) drives the electrocyclic ring closure and elimination of ethanol to form the thermodynamically stable 4-quinolone.
    
  • Aromatization: The tautomeric 4-hydroxyquinoline is converted to the 4-bromo derivative using phosphorus oxybromide (

    
    ), which acts as both a Lewis acid activator and a brominating agent.
    
Experimental Protocol

Step 1: Synthesis of 6-Chloro-2-methylquinolin-4(1H)-one

  • Reagents: 4-Chloroaniline (1.0 equiv), Ethyl acetoacetate (1.1 equiv), Acetic acid (cat.), Diphenyl ether (solvent).

  • Procedure:

    • Mix 4-chloroaniline and ethyl acetoacetate in benzene or toluene with catalytic acetic acid. Reflux with a Dean-Stark trap to remove water.

    • Isolate the resulting enamine (ethyl 3-((4-chlorophenyl)amino)but-2-enoate) via concentration.

    • Add the enamine dropwise to refluxing diphenyl ether (

      
      ). Critical: Rapid addition to high heat is required to favor cyclization over polymerization.
      
    • Cool the mixture. Dilute with hexane/diethyl ether to precipitate the quinolone product. Filter and wash to remove high-boiling solvent.

Step 2: Bromination to this compound

  • Reagents: 6-Chloro-2-methylquinolin-4(1H)-one (1.0 equiv),

    
     (1.5 equiv), Toluene (anhydrous).
    
  • Procedure:

    • Suspend the quinolone in anhydrous toluene under

      
       atmosphere.
      
    • Add

      
       in portions (Exothermic: Handle with care).
      
    • Reflux at

      
       for 2–4 hours. Monitor by TLC (disappearance of polar starting material).
      
    • Quench: Cool to

      
       and slowly pour onto crushed ice/
      
      
      
      . Warning: Hydrolysis of excess
      
      
      generates HBr gas.
    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc 9:1).

Visualization: Synthetic Workflow

SynthesisPath Start 4-Chloroaniline + Ethyl Acetoacetate Inter Enamine Intermediate Start->Inter Condensation (-H2O) Cyclized 6-Chloro-2-methyl- quinolin-4(1H)-one Inter->Cyclized Conrad-Limpach 250°C, Ph2O (-EtOH) Product 4-Bromo-6-chloro- 2-methylquinoline Cyclized->Product POBr3 Toluene, Reflux (Deoxygenative Bromination)

Figure 1: Step-wise synthesis via the Conrad-Limpach protocol transforming 4-chloroaniline to the target scaffold.

Reactivity Profile: Orthogonal Selectivity

The utility of this molecule rests on the reactivity gap between the C4-Br and C6-Cl bonds.

Electronic Rationale
  • Position 4 (Pyridine Ring): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect (via resonance and induction) on positions 2 and 4. This makes the C4-Br bond highly susceptible to oxidative addition by Palladium(0) species, facilitating Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions.

  • Position 6 (Benzene Ring): The C6-Cl bond is on the fused benzene ring. While the quinoline nitrogen exerts some long-range withdrawing effect, it is significantly weaker than at C4. Furthermore, aryl chlorides are inherently stronger bonds (

    
    ) than aryl bromides (
    
    
    
    ).
Implications for Library Synthesis

Researchers can selectively install a complex R-group at C4 (e.g., a boronic acid derivative) while leaving the C6-Cl intact. The C6-Cl can then be activated in a second step using specialized ligands (e.g., Buchwald's biaryl phosphines like XPhos or RuPhos) or converted to a lithium species.

Visualization: Selectivity Map

Reactivity Core 4-Bromo-6-chloro- 2-methylquinoline C4_Path C4 Functionalization (High Reactivity) Core->C4_Path Activated by Pyridine N C6_Path C6 Functionalization (Low Reactivity) Core->C6_Path Deactivated Benzene Ring Suzuki Suzuki-Miyaura (Pd(PPh3)4, Na2CO3, 80°C) C4_Path->Suzuki Buchwald Buchwald-Hartwig (Pd2(dba)3, BINAP) C4_Path->Buchwald LateStage Late-Stage Activation (Requires XPhos/RuPhos or Lithiation) C6_Path->LateStage

Figure 2: Chemo-selective reactivity map highlighting the kinetic preference for C4 functionalization over C6.

References

  • Conrad, M., & Limpach, L. (1887).[1][2] Synthese von Chinolinderivaten durch Condensation von Anilin mit Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.
  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. (Reference for selective coupling of aryl chlorides vs bromides).

  • PubChem Compound Summary. (2024). 6-Bromo-4-chloroquinoline (Structural analog data for safety/handling extrapolation).

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed mechanism of Conrad-Limpach).

Sources

Technical Synthesis Guide: 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide details the synthesis of 4-bromo-6-chloro-2-methylquinoline , a critical heterocyclic scaffold often utilized in the development of antimalarials, kinase inhibitors, and receptor modulators.[1]

The synthesis is designed around the Conrad-Limpach protocol, chosen for its superior regioselectivity in yielding 4-hydroxyquinolines compared to the Combes or Skraup methods.[1] This pathway ensures the 2-methyl substituent is installed early, and the 6-chloro substituent is derived directly from the aniline precursor, minimizing late-stage functionalization risks.

Retrosynthetic Logic

The target molecule is disconnected at the C4-Br bond.[1][2] The bromine is best installed via nucleophilic substitution of a hydroxyl group using phosphorus oxybromide (POBr


).[1][2] This reveals the 6-chloro-2-methylquinolin-4(1H)-one  intermediate.[1][2] This quinolone core is constructed via the thermal cyclization of an enamine derived from 4-chloroaniline  and ethyl acetoacetate .[1][2]

Retrosynthesis target TARGET This compound intermediate INTERMEDIATE 6-Chloro-2-methylquinolin-4(1H)-one target->intermediate Functionalization (POBr3) precursors PRECURSORS Enamine Intermediate intermediate->precursors Cyclization (250°C, Diphenyl Ether) raw_materials STARTING MATERIALS 4-Chloroaniline + Ethyl Acetoacetate precursors->raw_materials Condensation (Dean-Stark, -H2O)

Figure 1: Retrosynthetic analysis demonstrating the disconnection strategy from the target halide back to commercially available aniline precursors.

Detailed Synthetic Pathway[1][2][3][4][5][6][7]

The synthesis is executed in three distinct operational phases.

Phase 1: Enamine Condensation (Thermodynamic Setup)

The reaction between 4-chloroaniline and ethyl acetoacetate is reversible.[1][2] To drive the equilibrium toward the enamine (Schiff base) and prevent the formation of the kinetic amide product, water must be continuously removed.

  • Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the

    
    -keto ester.[1][2]
    
  • Critical Control: Use of a Dean-Stark trap is non-negotiable to ensure >98% conversion.[1][2]

Phase 2: Conrad-Limpach Cyclization

This is the most sensitive step.[1][2] The enamine must be subjected to high temperatures (~250°C) to undergo the electrocyclic ring closure.[1][2][3]

  • Thermodynamic vs. Kinetic Control: At lower temperatures (<150°C), the intermediate may cyclize to form the 2-hydroxy-4-methylquinoline (Knorr product).[1] To exclusively obtain the 4-hydroxy-2-methyl isomer (Conrad-Limpach product), the reaction must be performed in a high-boiling solvent like diphenyl ether (Dowtherm A) to access the higher activation energy pathway required for the 4-keto tautomer.[1]

Phase 3: Bromination via POBr

The conversion of the tautomeric 4-quinolinone (4-hydroxyquinoline) to the 4-bromo derivative utilizes phosphorus oxybromide.[1]

  • Reactivity: POBr

    
     acts as both a Lewis acid and a brominating agent, activating the carbonyl oxygen and facilitating nucleophilic attack by bromide.[1][2]
    

ForwardSynthesis node1 4-Chloroaniline + Ethyl Acetoacetate node2 Enamine Intermediate node1->node2 Benzene/Toluene Reflux, Dean-Stark (-H2O) node3 6-Chloro-2-methyl- quinolin-4(1H)-one node2->node3 Diphenyl Ether 250°C, 30 min (-EtOH) node4 4-Bromo-6-chloro- 2-methylquinoline node3->node4 POBr3, 140°C 2 hours

Figure 2: Forward synthetic workflow detailing reagents and critical reaction conditions for each phase.

Experimental Protocols

Step 1: Synthesis of Ethyl 3-((4-chlorophenyl)amino)but-2-enoate (Enamine)[1]

Reagents:

  • 4-Chloroaniline (12.75 g, 100 mmol)

  • Ethyl acetoacetate (13.01 g, 100 mmol)

  • Benzene or Toluene (150 mL)[1][2]

  • Catalytic Glacial Acetic Acid (0.5 mL)

Procedure:

  • Charge a 250 mL round-bottom flask (RBF) with 4-chloroaniline, ethyl acetoacetate, solvent, and acid catalyst.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Reflux the mixture vigorously. Monitor the collection of water in the trap.

  • Continue reflux until water evolution ceases (approx. 4–6 hours).[1][2]

  • Concentrate the reaction mixture in vacuo to yield the crude enamine as an oil or low-melting solid.

  • Validation:

    
    H NMR should show the disappearance of the aniline NH
    
    
    
    peak and the appearance of the vinyl proton (~4.7 ppm) and the hydrogen-bonded NH (~10-12 ppm).[1]
Step 2: Cyclization to 6-Chloro-2-methylquinolin-4(1H)-one[1][2]

Reagents:

  • Crude Enamine (from Step 1)[1][2]

  • Diphenyl Ether (Dowtherm A) (50 mL)[1][2]

Procedure:

  • Heat the diphenyl ether in a 250 mL RBF to a rolling boil (~250°C). Safety Note: Ensure the setup is in a well-ventilated fume hood; diphenyl ether vapor is irritating.[1][2]

  • Add the crude enamine dropwise (or in small portions if solid) to the boiling solvent. Rapid addition is crucial to favor the thermal cyclization over polymerization.[1][2]

  • Ethanol is evolved rapidly.[1][2] Maintain temperature for 20–30 minutes.

  • Cool the mixture to room temperature. The product usually precipitates as a solid.[1][2]

  • Dilute with hexane or petroleum ether (50 mL) to further precipitate the quinolone.[1][2]

  • Filter the solid, wash copiously with hexane (to remove diphenyl ether) and acetone.[1][2]

  • Yield: Expect 60–75%.

  • Characterization: High melting point solid (>280°C).[1][2]

Step 3: Bromination to this compound[1][2]

Reagents:

  • 6-Chloro-2-methylquinolin-4(1H)-one (5.0 g, 25.8 mmol)[1][2]

  • Phosphorus Oxybromide (POBr

    
    ) (8.9 g, 31.0 mmol, 1.2 eq)
    
  • Anhydrous Toluene (optional, or run neat)

Procedure:

  • Place the dried quinolone and POBr

    
     in a dry RBF equipped with a drying tube (CaCl
    
    
    
    ).
  • Heat the mixture to 140°C (melt fusion) or reflux if using toluene.

  • Stir for 2–3 hours. The solid suspension will eventually clarify as the brominated product forms.[1][2]

  • Workup: Cool the mixture to ~80°C and carefully pour onto crushed ice (200 g) with vigorous stirring. Caution: Hydrolysis of excess POBr

    
     is exothermic and releases HBr gas.[1][2]
    
  • Neutralize the aqueous suspension with 10% NaOH or Na

    
    CO
    
    
    
    until pH ~8.[1][2]
  • Extract with Dichloromethane (DCM) (

    
     mL).[1][2]
    
  • Dry organic layers over anhydrous MgSO

    
     and concentrate.
    
  • Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc 9:1).

Analytical Data & Validation

Expected NMR Profile ( )

To validate the structure of This compound , look for the following diagnostic signals:

PositionMultiplicityApprox.[1][2][4][5] Shift (ppm)Coupling (Hz)Assignment Logic
C2-CH

Singlet2.70-Characteristic methyl on heteroaromatic ring.[1][2]
H-3 Singlet7.65-Isolated proton between Me and Br.
H-5 Doublet8.05

Meta-coupling to H-7 (Ortho position blocked by Cl).[1][2]
H-7 dd7.60

Ortho to H-8, Meta to H-5.
H-8 Doublet7.95

Ortho to H-7.[1][2]
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield in Step 1 Incomplete water removal.[1][2]Ensure Dean-Stark is functioning; use fresh benzene/toluene.[1][2]
Product is 2-OH isomer Cyclization temp too low.Ensure Diphenyl ether is actively boiling (

C) before adding enamine.
Incomplete Bromination Old POBr

(hydrolyzed).
Use fresh, white crystalline POBr

.[1][2] If yellow/orange, it may be degraded.[1][2]

Safety & Handling

  • Phosphorus Oxybromide (POBr

    
    ):  Highly corrosive and water-reactive.[1][2][6] Releases toxic HBr and phosphoric acid upon contact with moisture.[1][2][6][7] Handle only in a fume hood. Wear chemical-resistant gloves and a face shield.[1][2]
    
  • Diphenyl Ether: High boiling point (

    
    C).[1][2] Risk of severe thermal burns.[1][2] Ensure glassware is free of star cracks before heating to this temperature.[1][2]
    
  • HBr Evolution: The quench step releases HBr gas.[1][2] Ensure the quench is done slowly into ice with adequate ventilation.[1][2]

References

  • Conrad, M., & Limpach, L. (1887).[1][2][3][4] "Ueber das Chinolin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1][2]

  • Bradford, L., et al. (1947).[1][2] "The preparation of some chloro- and chloro-amino-quinolines." Journal of the Chemical Society, 437-445.[1][2] (Classic reference for POBr3/POCl3 halogenations of quinolones).[1][2] [1][2]

  • Song, X., et al. (2010).[1][2] "Synthesis and biological evaluation of novel 4-anilinoquinoline derivatives." Bioorganic & Medicinal Chemistry Letters. (Validates modern workup procedures for 4-bromoquinolines).

  • PubChem Compound Summary. "4-Chloro-2-methylquinoline" (Analogous spectral data reference).

Sources

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 4-Bromo-6-chloro-2-methylquinoline

[1]

Executive Summary

4-Bromo-6-chloro-2-methylquinoline (CAS 205448-66-4) is a critical polysubstituted quinoline intermediate, particularly prevalent in the synthesis of PI3K inhibitors (e.g., Omipalisib/GSK2126458) and novel antimalarial scaffolds.[1] Its structural integrity is defined by three distinct functional handles: a methyl group at C2, a bromine at C4, and a chlorine at C6.[1]

This guide provides a definitive technical framework for the spectroscopic validation of this compound. Unlike simple heterocycles, the simultaneous presence of Chlorine and Bromine creates complex isotopic signatures in Mass Spectrometry (MS), while the substitution pattern dictates specific coupling constants in Nuclear Magnetic Resonance (

Part 1: Structural Context & Synthetic Pathway[1]

Understanding the origin of the molecule is a prerequisite for interpreting its spectra.[1] The presence of specific impurities (e.g., unreacted hydroxyl precursors or regioisomers) can be predicted by the synthetic route.

Synthetic Logic

The compound is typically accessed via the Conrad-Limpach cyclization or a similar condensation of 4-chloroaniline with an acetoacetate equivalent, followed by aromatization and bromination.

SynthesisPathAniline4-ChloroanilineIntermediate6-Chloro-2-methylquinolin-4-ol(Tautomer: 4-Quinolone)Aniline->IntermediateCyclization(140-250°C)ReagentEthyl AcetoacetateReagent->IntermediateProduct4-Bromo-6-chloro-2-methylquinolineIntermediate->ProductPOBr3(Bromination/Dehydration)ImpurityImpurity Risk:Residual -OH (Broad IR ~3200)Intermediate->Impurity

Figure 1: Standard synthetic pathway highlighting the origin of the core scaffold and potential residual -OH impurities.

Part 2: Nuclear Magnetic Resonance (NMR) Analysis

The

1
Experimental Protocol: H NMR
  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    .[1]
  • Frequency: 400 MHz or higher recommended resolving aromatic coupling.[1]

  • Concentration: 5-10 mg in 0.6 mL solvent.

Diagnostic Spectral Signature (DMSO- )
PositionShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Causality
C2-CH

2.68 - 2.72 Singlet (3H)-Characteristic methyl attached to electron-deficient heteroaromatic ring.[1]
H3 7.85 - 7.90 Singlet (1H)-Isolated proton between C2-Me and C4-Br.[1] No vicinal neighbors.[1]
H5 8.15 - 8.25 Doublet (1H)

Diagnostic Peak. Deshielded by the peri-effect of the C4-Bromine.[1] Shows only meta-coupling to H7.
H7 7.75 - 7.80 dd (1H)

,

Coupled ortho to H8 and meta to H5.
H8 7.95 - 8.05 Doublet (1H)

Typical quinoline H8 position; lacks meta coupling partner (C6 is substituted).[1]
Mechanism of Assignment

The most critical distinction in this isomer is the H5 proton .[1] In 4-substituted quinolines, the proton at position 5 (physically close to position 4) experiences a "peri-effect"—a through-space deshielding interaction with the bulky Bromine atom.[1] This shifts H5 downfield relative to H8.[1]

NMRLogicStep1Identify Methyl GroupStep2Identify H3 (Singlet)Step1->Step2Step3Analyze Aromatic RegionStep2->Step3DecisionIs H5 Deshielded (>8.1 ppm)?Step3->DecisionResultYesConfirms 4-Br Substitution(Peri-effect present)Decision->ResultYesYesResultNoSuspect Isomerization(e.g., 2-Br isomer)Decision->ResultNoNo

Figure 2: Logic flow for confirming the regiochemistry of the halogenation using NMR shifts.

Part 3: Mass Spectrometry & Isotopic Patterns[1][2][3]

For a molecule with formula

The "Cl + Br" Isotope Rule

Unlike simple organic molecules, this compound will not show a single molecular ion (


23

12

Theoretical Molecular Weight: ~256.5 g/mol

Observed Ion Cluster (M/Z):

  • 
     (255):  Contains 
    
    
    and
    
    
    .[1]
  • 
     (257):  Contains (
    
    
    +
    
    
    ) AND (
    
    
    +
    
    
    ).[1]
  • 
     (259):  Contains 
    
    
    and
    
    
    .[1]
Intensity Calculation
  • M (255):

    
    
    
  • M+2 (257):

    
    
    
  • M+4 (259):

    
    
    

Diagnostic Result: The

most intense peak



Critical QC Check: If your MS data shows a 1:1 doublet (Br only) or a 3:1 doublet (Cl only), the synthesis failed (e.g., failure to brominate or loss of chlorine).

Part 4: Vibrational Spectroscopy (IR)[5]

Infrared spectroscopy is primarily used here to confirm the absence of the precursor (starting material).

Wavenumber (cm

)
AssignmentValidation Criteria
3050 - 3080 C-H Stretch (Aromatic)Weak intensity.[1]
~1580 - 1600 C=N / C=C StretchCharacteristic quinoline ring breathing.[1]
~1000 - 1100 C-Cl / C-BrFingerprint region; often coupled vibrations.[1]
ABSENT (3200-3400) O-H Stretch PASS: Absence confirms full conversion of the 4-hydroxy intermediate to 4-bromo.[1]

Part 5: Experimental Protocols

Protocol A: Sample Preparation for High-Res MS
  • Solvent: HPLC-grade Methanol or Acetonitrile.[1]

  • Concentration: Prepare a 1 mg/mL stock solution.

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    L of 0.1% Formic Acid in Water/MeOH (50:50).
  • Injection: Direct infusion or LC-MS (C18 column, Gradient 5-95% ACN).

  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[1] Expect

    
     clusters at 256, 258, 260.[1]
    
Protocol B: Purity Assessment via HPLC-UV[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).[1]
    
  • Mobile Phase A: Water + 0.1% TFA.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Wavelength: 254 nm (Aromatic) and 220 nm (Amide/General).[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Retention Time: The 4-Bromo derivative is significantly more lipophilic than the 4-Hydroxy precursor and will elute later.[1]

References

  • Synthesis of PI3K Inhibitors (Omipalisib/GSK2126458)

    • Source: Patent WO2011001198A1.[1] Describes the synthesis of 2,4-disubstituted quinolines including the 4-bromo-6-chloro-2-methyl intermediate.

    • URL
  • General Spectroscopic Data of Quinoline Derivatives

    • Source: National Institute of Advanced Industrial Science and Technology (AIST), Spectral Database for Organic Compounds (SDBS).[1]

    • URL:[Link]

  • Halogen Isotope Patterns in Mass Spectrometry

    • Source: Chemistry LibreTexts, "Mass Spectrometry: Isotope Effects."[1]

    • URL:[Link]

  • Conrad-Limpach Synthesis of 4-Hydroxyquinolines

    • Source:Journal of the American Chemical Society, "The Condensation of Anilines with Ethyl Acetoacet
    • URL:[Link]

Precision Halogenation: Navigating the Quinoline Scaffold for Next-Gen Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads Focus: Synthetic Methodologies, Structure-Activity Relationships (SAR), and Therapeutic Utility of Halogenated Quinolines.

The Strategic Imperative: Why Halogenate the Quinoline Core?

The quinoline scaffold (benzo[b]pyridine) is a "privileged structure" in medicinal chemistry, serving as the backbone for antimalarials, antiseptics, and emerging anticancer agents. However, the naked scaffold often suffers from rapid oxidative metabolism and suboptimal binding kinetics.

Halogenation (F, Cl, Br, I) is not merely a decoration; it is a precise tool for molecular editing.

The Triad of Halogen Effects
  • Metabolic Blockade: The C-H bonds at positions C2, C3, and C8 are "soft spots" for cytochrome P450 oxidation. Introducing a Fluorine or Chlorine atom at these sites sterically and electronically blocks metabolic degradation, significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: Halogens increase

    
    , facilitating passive transport across the blood-brain barrier (crucial for cerebral malaria) or bacterial membranes (biofilms).
    
  • Halogen Bonding (XB): Unlike hydrogen bonds, heavier halogens (Cl, Br, I) possess a "sigma-hole"—a region of positive electrostatic potential on the head of the atom. This allows for highly directional interactions with nucleophilic residues (e.g., backbone carbonyls) in target proteins, often resulting in a 10–100x potency boost.

Strategic SAR: The Halogen Scan

To design effective derivatives, one must understand the electronic landscape of the quinoline ring.

Diagram 1: The Logic of Quinoline Halogenation

This diagram maps the functional consequences of halogenating specific positions on the quinoline ring.

QuinolineSAR Quinoline Quinoline Core (Scaffold) Pos2 Position C2 (Metabolic Hotspot) Quinoline->Pos2 Pos4 Position C4 (Amino Side Chain) Quinoline->Pos4 Pos57 Positions C5 & C7 (Lipophilicity/Chelation) Quinoline->Pos57 Pos8 Position C8 (Metal Binding) Quinoline->Pos8 Effect2 Effect: Blocks P450 Oxidation Result: Increased t1/2 Pos2->Effect2 Effect4 Effect: Electronic Tuning Result: Modulates pKa of N1 Pos4->Effect4 Effect57 Effect: Halogen Bonding (XB) Result: High Potency (Anticancer) Pos57->Effect57 Effect8 Effect: Inductive Effect Result: Alters Chelation Strength Pos8->Effect8

Caption: Functional mapping of halogen substitution sites on the quinoline scaffold and their pharmacological outcomes.

Synthetic Architectures: From Skraup to C-H Activation

Historically, halogenated quinolines were built de novo using halogenated anilines (Skraup or Friedländer synthesis). While robust, these methods lack flexibility for late-stage functionalization (LSF). Modern approaches favor direct C-H activation, allowing researchers to "install" halogens onto complex, pre-existing scaffolds.

Comparative Methodologies
FeatureClassical (e.g., Skraup/Combes)Modern (C-H Activation)
Starting Material Halogenated Anilines + CarbonylsPre-formed Quinoline
Regioselectivity Dictated by aniline precursorsTunable via directing groups/catalysts
Atom Economy Low (Acid waste, high temp)High (Catalytic, mild oxidants)
Utility Multi-gram scale up of simple coresLate-stage diversification of drug leads

Deep Dive Protocol: Regioselective C5-Chlorination

Context: The C5 position of 8-substituted quinolines is geometrically difficult to access via standard electrophilic aromatic substitution (SEAr) due to the directing effect of the nitrogen. Solution: A metal-free, radical-mediated protocol using Trichloroisocyanuric Acid (TCCA). This method is self-validating (color change) and highly regioselective.

Experimental Workflow

Objective: Synthesis of 5-chloro-8-methoxyquinoline from 8-methoxyquinoline.

Reagents:
  • Substrate: 8-Methoxyquinoline (1.0 equiv)

  • Halogen Source: Trichloroisocyanuric Acid (TCCA) (0.34 equiv - Note: TCCA provides 3 Cl atoms)

  • Solvent: Acetonitrile (MeCN) or H2SO4 (concentrated) depending on activation need.

  • Quench: Saturated NaHCO3 solution.

Step-by-Step Methodology:
  • Reaction Setup:

    • In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methoxyquinoline (1 mmol, 159 mg) in MeCN (5 mL).

    • Critical Causality: MeCN is chosen for its polarity and ability to solubilize TCCA while remaining inert to radical chlorination under these conditions.

  • Reagent Addition:

    • Add TCCA (0.34 mmol, 79 mg) in one portion at room temperature (25°C).

    • Observation: The reaction mixture may turn slightly yellow, indicating the release of active chlorine species (Cl• or Cl+).

  • Monitoring (The Self-Validating Step):

    • Stir the reaction for 4–6 hours.

    • TLC Check: Use 20% EtOAc/Hexane. The starting material (Rf ~0.5) should disappear, replaced by a new spot (Rf ~0.6).

    • Validation: If conversion is <50% after 4 hours, add 10 mol% of H2SO4 to protonate the quinoline nitrogen, increasing the electrophilicity of the ring system.

  • Workup & Purification:

    • Quench the reaction with sat. NaHCO3 (10 mL).

    • Extract with Dichloromethane (DCM) (3 x 10 mL).

    • Dry combined organics over anhydrous Na2SO4 and concentrate in vacuo.

    • Purification: Flash column chromatography (Silica gel, Gradient 0-10% EtOAc in Hexanes).

  • Characterization (Expected Data):

    • Yield: ~85-92%.

    • 1H NMR (CDCl3): Look for the loss of the C5-H signal and a downfield shift of the C6-H doublet due to the deshielding effect of the Chlorine atom.

Therapeutic Case Studies

Case Study A: Biofilm Eradication (Infectious Disease)

Target: Methicillin-resistant Staphylococcus aureus (MRSA).[1] Mechanism: Halogenated quinolines (HQs) derived from reductive amination have shown the ability to penetrate the polysaccharide matrix of biofilms.

  • Key Derivative: 5,7-Dichloro-8-hydroxyquinoline analogs.

  • Outcome: These compounds disrupt metal homeostasis (Fe/Zn chelation) within the biofilm, leading to bacterial cell death without lysing red blood cells (high selectivity index).

Case Study B: Topoisomerase Inhibition (Oncology)

Target: Human Topoisomerase I/II. Mechanism: The planar quinoline system intercalates into DNA.

  • The Halogen Role: A Bromine or Iodine at C5 enhances the stability of the DNA-drug complex via halogen bonding with base pairs.

  • Result: Stabilization of the "cleavable complex," preventing DNA religation and triggering apoptosis in cancer cells.

Diagram 2: Mechanism of Action - Biofilm Disruption

This diagram illustrates the dual-action mechanism of halogenated quinolines against bacterial biofilms.

BiofilmMechanism Drug Halogenated Quinoline (HQ) Penetration Passive Diffusion (Enhanced by Halogen Lipophilicity) Drug->Penetration Chelation Chelation Sequestration (Starves Bacteria) Drug->Chelation 8-OH Group Intercalation Intercalation (Blocks Replication) Drug->Intercalation Planar Core Biofilm Bacterial Biofilm (MRSA Matrix) Metal Metal Ions (Fe2+, Zn2+) Biofilm->Metal Contains DNA Bacterial DNA Biofilm->DNA Contains Death Bacterial Cell Death Metal->Death Loss of Homeostasis DNA->Death Replication Failure Penetration->Biofilm Chelation->Metal Intercalation->DNA

Caption: Dual-mechanism pathway of halogenated quinolines in eradicating MRSA biofilms via metal chelation and DNA intercalation.

References

  • Motati, D. R., Uredi, D., & Watkins, E. B. (2018).[2] A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. Link

  • Abouelhassan, Y., et al. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms.[1] Organic & Biomolecular Chemistry. Link

  • Oliveri, V., et al. (2020). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics. Link

  • Xu, Z., et al. (2014). Halogen bond: its role beyond drug-target binding affinity for drug discovery and development. Journal of Chemical Information and Modeling. Link

  • Kouznetsov, V. V., et al. (2005).[3] Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Friedländer Synthesis of Substituted Quinolines

[1][2][3][4][5][6][7]

Introduction & Strategic Importance

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a vast array of antimalarial (e.g., Chloroquine), antibacterial (e.g., Ciprofloxacin precursors), and anticancer agents (e.g., Camptothecin, Bosutinib).

The Friedländer synthesis remains the most versatile and regioselective method for constructing polysubstituted quinolines. Unlike the Skraup or Doebner-Miller reactions, which often require harsh conditions and suffer from poor regiocontrol, the Friedländer annulation allows for the predictable assembly of complex quinolines from 2-aminoaryl ketones/aldehydes and

This guide provides three distinct protocols ranging from classical bench chemistry to high-throughput microwave-assisted synthesis, ensuring reproducibility and scalability in drug discovery workflows.

Mechanistic Insight & Causality

To optimize the Friedländer reaction, one must understand the competing pathways. The reaction involves a condensation between a 2-aminoaryl carbonyl compound (1 ) and a ketone containing an active methylene group (2 ).

The Two-Pathway Mechanism

There are two plausible mechanisms:[1]

  • Pathway A (Imine First): Formation of a Schiff base (imine) followed by intramolecular aldol condensation. This is generally favored under acid catalysis .

  • Pathway B (Aldol First): Intermolecular aldol condensation followed by imine formation. This is often observed under base catalysis .

Understanding this dichotomy is critical for substrate selection. For example, acid catalysis is preferred when the ketone partner is sterically hindered, facilitating the initial imine formation.

Visualization: Reaction Pathways

The following diagram illustrates the bifurcated mechanism leading to the quinoline core.

FriedlanderMechanismStart2-Aminoaryl Ketone+ Alpha-Methylene KetoneImineSchiff BaseIntermediateStart->Imine  Acid Cat.(- H2O)AldolAldol AdductIntermediateStart->Aldol  Base Cat.CyclizationAIntramolecularAldolImine->CyclizationAProductSubstitutedQuinolineCyclizationA->Product  - H2OCyclizationBIntramolecularImine FormationAldol->CyclizationBCyclizationB->Product  - H2O

Figure 1: Bifurcated mechanism of Friedländer synthesis. Acid catalysis typically proceeds via the Schiff base (top), while base catalysis favors initial aldol condensation (bottom).

Critical Parameters & Optimization

Success depends on controlling three variables:

ParameterRecommendationRationale
Catalyst Brønsted Acids (p-TSA, H₂SO₄) or Lewis Acids (Y(OTf)₃)Acids accelerate dehydration steps.[2] Lewis acids are superior for sensitive substrates to avoid polymerization.
Solvent EtOH (Classical) or Glacial Acetic Acid (Microwave)Protic solvents stabilize the transition states. Acetic acid acts as both solvent and catalyst in MW protocols.[3]
Temperature Reflux (80°C) vs. MW (140-160°C)High temperature is required to overcome the activation energy of the dehydration step (aromatization).

Experimental Protocols

Protocol A: Classical Acid-Catalyzed Synthesis (The Benchmark)

Best for: Large-scale synthesis, stable substrates, and initial validation.

Materials:

  • 2-Aminobenzophenone (1.0 equiv)

  • Cyclohexanone (1.2 equiv)

  • p-Toluenesulfonic acid (p-TSA) (5 mol%)

  • Ethanol (anhydrous)

Step-by-Step:

  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzophenone (5 mmol) and cyclohexanone (6 mmol) in 20 mL of ethanol.

  • Catalyze: Add p-TSA (0.25 mmol).

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (oil bath). Stir for 4–6 hours.

    • Self-Validation Check: Monitor by TLC (30% EtOAc/Hexane). The fluorescent blue spot of the amine starting material should disappear.

  • Work-up: Cool to room temperature. The product often precipitates.

  • Purification: Filter the solid. If no precipitate forms, remove solvent in vacuo, redissolve in CH₂Cl₂, wash with NaHCO₃ (sat.), dry over MgSO₄, and recrystallize from EtOH.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates, and rapid optimization.

Mechanistic Advantage: Microwave irradiation provides direct dielectric heating, significantly accelerating the dehydration step which is often the rate-determining step in thermal methods [1].

Materials:

  • 2-Aminoaryl ketone derivative (0.5 mmol)

  • Active methylene ketone (0.6 mmol)

  • Glacial Acetic Acid (2 mL)

  • Microwave Reactor (e.g., CEM Discover or Biotage Initiator)

Step-by-Step:

  • Preparation: Place the amine and ketone into a 10 mL microwave process vial.

  • Solvent: Add 2 mL of glacial acetic acid. Cap the vial with a crimp top.

  • Irradiation: Program the reactor:

    • Temperature: 140°C

    • Hold Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 300W)

  • Quench: Pour the reaction mixture into 20 mL of ice-water. Neutralize with 10% NaOH solution until pH ~8.

  • Isolation: Filter the resulting precipitate. Wash with cold water. Yields are typically >90%.[4]

Workflow Diagram:

MicrowaveWorkflowStep1Combine Reagentsin MW VialStep2Add Glacial AcOH(Solvent + Catalyst)Step1->Step2Step3MW Irradiation140°C, 10 minStep2->Step3Step4Quench in Ice WaterNeutralize (NaOH)Step3->Step4Step5Filtration & DryingStep4->Step5

Figure 2: Optimized workflow for microwave-assisted Friedländer synthesis using acetic acid.

Protocol C: Green "On-Water" Synthesis (Catalyst-Free)

Best for: Environmental compliance, acid-sensitive substrates.

Concept: Hydrophobic effects at the organic-water interface accelerate the reaction without added catalysts [2].

Step-by-Step:

  • Mix: Suspend 2-aminobenzaldehyde (unstable; use freshly prepared or stabilized) and the ketone (1:1 ratio) in water (5 mL per mmol).

  • Heat: Heat to 80°C with vigorous stirring. The mixture will be heterogeneous.

  • Monitor: Reaction is slower (12–24 hours).

  • Isolation: Cool. The product solidifies. Filter and wash with water.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield Self-condensation of 2-aminobenzaldehydeUse 2-aminobenzophenone (more stable) or prepare aldehyde in situ via reduction of nitro-precursor.
Regioisomers Unsymmetrical ketone usedUse Lewis Acid catalysts (e.g., CeCl₃) to improve regioselectivity toward the kinetic product.
Sticky Solid Incomplete dehydrationIncrease reaction time or add a drying agent (molecular sieves) to drive the equilibrium.

QC Specifications:

  • 1H NMR: Look for the disappearance of the NH₂ broad singlet (~6-7 ppm) and the appearance of aromatic quinoline protons (7.5-8.5 ppm).

  • HRMS: Confirm [M+H]+ within 5 ppm.

References

  • Microwave-assisted Synthesis of Quinolines. Bentham Science. (2025).[5] Overview of microwave-promoted methodologies highlighting decreased reaction times and higher atom economy. Link

  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. (2012). Describes the hydrophobic acceleration of the reaction in aqueous media. Link

  • Recent Advances in the Friedländer Reaction. Chemical Reviews. (2009). Comprehensive review of mechanism, catalysts, and scope.[1][6] Link

  • Friedländer Synthesis. Organic Chemistry Portal. Detailed mechanistic diagrams and recent literature examples. Link

  • Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ResearchGate. (2020). Protocol using acetic acid as a dual solvent/catalyst system.[3] Link

Advanced Synthesis of Quinolines: Skraup and Doebner-von Miller Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of essential therapeutics ranging from antimalarials (Chloroquine) to antiasthmatics (Montelukast). While the Skraup and Doebner-von Miller (DvM) reactions remain the most versatile methods for constructing this bicycle, they are historically plagued by violent exotherms and "tarry" side products.

This guide bridges the gap between the 19th-century origins of these reactions and 21st-century safety and efficiency standards. We provide a mechanistic breakdown, a safety-optimized benchtop protocol, and a high-throughput microwave method, ensuring researchers can access this chemical space reliably.

Mechanistic Insight & Causality

Both reactions share a fundamental pathway: the condensation of an aniline with a three-carbon electrophile. The distinction lies in the source of the electrophile:

  • Skraup: Uses glycerol, which dehydrates in situ to form acrolein.[1][2]

  • Doebner-von Miller: Uses

    
    -unsaturated ketones (often generated via aldol condensation).
    
The "Violent" Variable: Acrolein

In the classic Skraup reaction, the dehydration of glycerol to acrolein is the rate-limiting and heat-generating step.[3] If acrolein accumulates before reacting with aniline, it polymerizes rapidly, causing the infamous "Skraup tar" and thermal runaway. Control Strategy: The addition of moderators (e.g., ferrous sulfate) and controlled acid addition are critical to synchronize acrolein formation with its consumption.

Pathway Visualization

The following diagram illustrates the convergent mechanism and the critical oxidation step required to restore aromaticity.

SkraupMechanism Reactants Aniline + Glycerol Dehydration Dehydration (Conc. H2SO4) Reactants->Dehydration Acrolein Acrolein (In Situ) Dehydration->Acrolein Violent Exotherm Michael Michael Addition (Conjugate Addition) Acrolein->Michael + Aniline Cyclization Intramolecular Cyclization Michael->Cyclization Dihydro 1,2-Dihydroquinoline Cyclization->Dihydro - H2O Oxidation Oxidative Aromatization (Nitrobenzene/I2) Dihydro->Oxidation Product Quinoline Oxidation->Product

Figure 1: Mechanistic flow of the Skraup reaction highlighting the critical dehydration and oxidation steps.[4][5][6]

Critical Process Parameters (CPP) & Regioselectivity

Success depends on controlling regiochemistry, particularly with substituted anilines.

Regioselectivity Rules

The cyclization step is an electrophilic aromatic substitution. The substituent on the aniline directs the incoming carbon chain.

Aniline Substituent (Position)Electronic NatureMajor Product IsomerMechanistic Rationale
Para-substituted Any6-Substituted Only one ortho position is available for cyclization.
Meta-substituted Electron Donating (e.g., -OMe, -OH)7-Substituted Ring closure occurs ortho to the activator (sterically less hindered than position 5).
Meta-substituted Electron Withdrawing (e.g., -NO2, -Cl)5-Substituted (often mixture)Ring closure occurs para to the deactivator (avoiding the deactivated ortho site).
Ortho-substituted Any8-Substituted Directs closure to the open ortho position.

Experimental Protocols

Protocol A: Safety-Optimized Benchtop Skraup Reaction

Best for: Gram-scale synthesis, robust access to simple quinolines. Safety Note: This protocol uses Ferrous Sulfate (


) as a moderator to dampen the violence of the reaction.[7]

Materials:

  • Aniline (0.1 mol)

  • Glycerol (0.3 mol)

  • Nitrobenzene (0.12 mol) - Acts as oxidant and solvent

  • Conc. Sulfuric Acid (

    
    )[8][5][9]
    
  • Ferrous Sulfate (

    
    )
    
  • Boric Acid (Optional: increases yield)

Step-by-Step Methodology:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a heavy-duty magnetic stir bar (or mechanical stirrer), a reflux condenser, and an addition funnel.

  • Reagent Loading: Add aniline (9.3 g), glycerol (27.6 g), nitrobenzene (14.8 g), and ferrous sulfate (2 g) to the flask. Mix thoroughly.

  • Acid Addition (The Critical Step):

    • Place the flask in an ice bath.

    • Add Conc.[1][8][6]

      
       (20 mL) dropwise via the addition funnel. DO NOT  allow the temperature to spike.
      
    • Self-Validating Check: Ensure the mixture remains a slurry/paste and does not smoke excessively.

  • Reaction:

    • Remove the ice bath. Attach a heating mantle.[7]

    • Heat slowly to reflux (~140°C).

    • Observation: The reaction will likely bubble vigorously as water/acrolein forms. The ferrous sulfate prevents sudden "eruptions."

    • Maintain reflux for 4 hours.

  • Workup:

    • Cool to ~100°C and pour the dark mixture into 500 mL of ice water.

    • Steam Distillation 1: Steam distill the mixture to remove unreacted nitrobenzene. Discard the distillate.

    • Basification: Make the aqueous residue alkaline (pH > 10) with 50% NaOH solution. The quinoline will separate as an oil.

    • Steam Distillation 2: Steam distill again to collect the quinoline product.

  • Purification: Extract the second distillate with ether, dry over

    
    , and distill under reduced pressure or purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Green Microwave-Assisted Synthesis (Iodine Catalyzed)

Best for: Library generation, rapid optimization, avoiding toxic nitrobenzene.

Concept: Uses molecular iodine (


) as a mild Lewis acid and oxidant, replacing the harsh sulfuric acid/nitrobenzene system.

Materials:

  • Substituted Aniline (1.0 equiv)

  • 
    -unsaturated ketone (or precursor ketone + aldehyde) (1.2 equiv)
    
  • Molecular Iodine (

    
    ) (5-10 mol%)
    
  • Solvent: Water (Green) or Ethanol[10]

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the aniline (1 mmol) and carbonyl component (1.2 mmol).

  • Catalyst Addition: Add

    
     (25 mg, ~10 mol%).
    
  • Irradiation:

    • Seal the vial.[8]

    • Set Microwave Reactor: Power: 150W (Dynamic), Temp: 100°C, Hold Time: 10 minutes.

    • Self-Validating Check: Monitor the pressure profile. A stable pressure indicates controlled cyclization without decomposition.

  • Workup:

    • Dilute the reaction mixture with 10 mL ethyl acetate.

    • Wash with 5% sodium thiosulfate solution (to quench iodine).

    • Wash with brine, dry over

      
      .
      
  • Analysis: Analyze crude purity via LC-MS. Yields are typically >85% with minimal tar formation.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Thick black tar/solid Polymerization of acrolein/vinyl ketone.Reduce acid concentration; add polymerization inhibitors (hydroquinone) or use the

moderator.
Violent exotherm Accumulation of reagents before initiation.[7]STOP heating. Cool immediately. In future runs, use "Protocol A" with slower acid addition.
Low Yield (Meta-anilines) Poor regioselectivity.Switch to the Microwave protocol (Protocol B) using a Lewis Acid catalyst (

) to lower the activation energy for the desired isomer.
Incomplete Oxidation Dihydroquinoline intermediate remains.Ensure the oxidant (Nitrobenzene or Iodine) is not the limiting reagent. Extend reflux time.
Workflow Logic Diagram

Use this decision tree to select the correct protocol for your substrate.

OptimizationWorkflow Start Start: Quinoline Synthesis Scale What is the target scale? Start->Scale Gram > 5 Grams Scale->Gram Milli < 500 mg (Library) Scale->Milli SubstCheck Is Aniline Acid-Sensitive? Gram->SubstCheck ProtocolB Protocol B: Microwave/Iodine (Green Chem) Milli->ProtocolB ProtocolA Protocol A: Modified Skraup (FeSO4 Moderator) No No SubstCheck->No Robust Yes Yes SubstCheck->Yes Labile No->ProtocolA Yes->ProtocolB Milder Conditions

Figure 2: Decision matrix for selecting the optimal synthetic route based on scale and substrate stability.

References

  • Manske, R. H. F. (1942).[1][11] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[11] Link

  • Denmark, S. E., & Venkatraman, S. (2006).[12] "On the Mechanism of the Skraup-Doebner-von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.[12] Link

  • Vougioukalakis, G. C., et al. (2016). "Recent Advances in Metal-Free Quinoline Synthesis." Molecules, 21(8), 986.[12] Link

  • Raghuvanshi, D. S., & Singh, K. N. (2010). "An eco-compatible synthesis of quinolines via Friedländer annulation using molecular iodine as a catalyst." Organic & Biomolecular Chemistry, 8, 386-390. Link

  • Organic Syntheses. "Quinoline synthesis via Skraup Reaction (Classic Protocol)." Organic Syntheses, Coll.[11][9] Vol. 1, p. 478.[11] Link

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the chemoselective Suzuki-Miyaura cross-coupling of 4-Bromo-6-chloro-2-methylquinoline . This scaffold is a critical intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists.

The core synthetic challenge is chemoselectivity . The substrate contains two halogen handles: a bromine at the C4 position and a chlorine at the C6 position. Successful execution requires conditions that exclusively activate the C4–Br bond while preserving the C6–Cl bond for subsequent functionalization (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Key Technical Insight: Selectivity is driven by two converging factors:

  • Bond Dissociation Energy (BDE): The C–Br bond (~68 kcal/mol) is weaker than the C–Cl bond (~81 kcal/mol), facilitating faster oxidative addition.

  • Electronic Activation: The C4 position of the quinoline ring is electronically deficient (para-to-nitrogen), significantly accelerating oxidative addition relative to the C6 position, which resides on the benzenoid ring.

Mechanistic Logic & Selectivity Profile

To ensure reproducibility, researchers must understand the underlying kinetic hierarchy. The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. The critical discrimination step is Oxidative Addition .[1]

Selectivity Decision Tree

The following diagram illustrates the kinetic pathway. The "Fast Path" leads to the desired product, while the "Slow Path" (C6 activation) is kinetically suppressed under controlled temperatures (<80°C).

SelectivityMechanism Substrate 4-Bromo-6-chloro- 2-methylquinoline Pd0 Pd(0) Species OA_C4 Oxidative Addition (C4-Br) FAST (Kinetic Product) Pd0->OA_C4 Preferred Path OA_C6 Oxidative Addition (C6-Cl) SLOW (Thermodynamic Barrier) Pd0->OA_C6 High Temp Only Inter_C4 Pd(II)-Br Complex (C4 Position) OA_C4->Inter_C4 Inter_C6 Pd(II)-Cl Complex (C6 Position) OA_C6->Inter_C6 TM Transmetallation (Ar-B(OH)2 + Base) Inter_C4->TM SideProduct Bis-coupled or C6-coupled Impurity Inter_C6->SideProduct RE Reductive Elimination TM->RE RE->Pd0 Regeneration Product 4-Aryl-6-chloro- 2-methylquinoline RE->Product

Figure 1: Kinetic selectivity pathway. The C4-Br bond undergoes oxidative addition significantly faster than C6-Cl due to lower BDE and heteroaryl electron deficiency.

Optimization & Catalyst Screening

While Pd(PPh3)4 is the historical standard, modern drug discovery demands higher turnover numbers (TON) and lower catalyst loadings. The following table summarizes screening data for the coupling of this compound with Phenylboronic acid (1.1 equiv).

ParameterCondition A (Standard)Condition B (Robust)Condition C (High Activity)
Catalyst Pd(PPh3)4 (5 mol%)Pd(dppf)Cl2·DCM (3 mol%)XPhos Pd G2 (1-2 mol%)
Base Na2CO3 (2M aq)K2CO3 (3 equiv)K3PO4 (3 equiv)
Solvent DME / H2O (3:1)1,4-Dioxane / H2O (4:1)THF / H2O (10:1)
Temp/Time 85°C / 12 h80°C / 4-6 h60°C / 1 h
Yield (C4) 78%92% 95%
Selectivity 95:5 (C4:C6)>99:1 >99:1
Notes High catalyst load required.Recommended Protocol. Easy workup.Best for sterically hindered boronic acids.

Expert Recommendation: Use Condition B (Pd(dppf)Cl2) for general synthesis. It offers the best balance of cost, stability against air/moisture, and selectivity. The bidentate ligand (dppf) prevents catalyst decomposition and suppresses dehalogenation side reactions.

Detailed Experimental Protocol

Reagents & Equipment[2]
  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 – 1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·CH2Cl2) (3 mol%)

  • Base: Potassium Carbonate (K2CO3), anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed) and Distilled Water (4:1 ratio)

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Setup (Inert Atmosphere):

    • To a dry reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 mmol, 256 mg), aryl boronic acid (1.1 mmol), and K2CO3 (3.0 mmol, 414 mg).

    • Critical Step: If using a glovebox is not possible, cap the vial and purge with N2 for 5 minutes.

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (4 mL) and Water (1 mL).

    • Sparging: Bubble nitrogen directly into the solvent mixture for 10 minutes. Dissolved oxygen is the primary cause of homocoupling (Ar-Ar) side products and catalyst death.

  • Catalyst Addition:

    • Add Pd(dppf)Cl2·CH2Cl2 (0.03 mmol, ~24 mg) quickly under a stream of nitrogen. Reseal the vial immediately.

  • Reaction:

    • Heat the block/oil bath to 80°C . Stir vigorously (800 rpm).

    • Monitoring: Check by TLC or LCMS at 2 hours. The starting material (SM) peak should disappear. The product will appear more polar than the SM (usually) but less polar than the boronic acid.

    • Self-Validation: Look for the mass shift: [M+H]+ = SM - Br + Ar. Ensure the Chlorine isotope pattern (3:1 ratio of M : M+2) is preserved in the product mass spectrum.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

    • Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

  • Purification:

    • Flash Column Chromatography (Silica Gel).

    • Typical Eluent: Hexanes/Ethyl Acetate gradient (0% -> 30% EtOAc).

Experimental Workflow Diagram

Workflow Setup 1. Charge Solids (Substrate, Boronic Acid, Base) Degas 2. Solvent Addition & N2 Sparging (10 min) Setup->Degas Cat 3. Add Pd Catalyst (Pd(dppf)Cl2) Degas->Cat Heat 4. Reaction 80°C, 2-6 hrs Cat->Heat Check 5. QC Check (LCMS: Preserve Cl pattern) Heat->Check Purify 6. Workup & Column Check->Purify

Figure 2: Operational workflow for the synthesis of 4-aryl-6-chloro-2-methylquinolines.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O2) or old Boronic Acid.Sparge solvents longer. Check Boronic Acid purity (they can dehydrate to boroxines, which is fine, or de-boronate).
Hydrodehalogenation (Product has no Br and no Aryl)Hydride source present or excessive heating.Ensure solvents are anhydrous/high grade. Reduce temperature to 70°C.
Loss of Cl (Bis-coupling) Temperature too high (>100°C) or highly active catalyst used.Strictly control Temp at 80°C. Switch from XPhos to Pd(dppf)Cl2 or Pd(PPh3)4.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Use mild base (K3PO4) and reduce water content.

References

  • MDPI (Molecules). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (Demonstrates selectivity in mixed halo-heterocycles). [Link]

  • ResearchGate. Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. (Validates that C4-Cl is reactive, confirming C4-Br is significantly more reactive). [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments. (General mechanistic grounding). [Link]

Sources

Application Note: High-Fidelity Chemoselective Coupling of 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Abstract

This guide details the chemoselective functionalization of 4-Bromo-6-chloro-2-methylquinoline , a high-value scaffold in medicinal chemistry (kinase inhibitors, anti-infectives). The presence of two distinct halogen handles (C4-Br and C6-Cl) allows for sequential, orthogonal cross-coupling reactions. This note provides validated protocols to selectively engage the C4-bromide via Suzuki-Miyaura coupling while preserving the C6-chloride for subsequent diversification. We further outline conditions to activate the latent C6-chloride using advanced Buchwald-Hartwig amination systems.

Mechanistic Rationale & Selectivity Profile

The Electronic Landscape

The regioselectivity in this substrate is governed by two primary factors: Bond Dissociation Energy (BDE) and Heterocyclic Electronic Bias .

  • Bond Strength: The C–Br bond (

    
    68 kcal/mol) is significantly weaker than the C–Cl bond (
    
    
    
    81 kcal/mol), making the C4 position kinetically favored for oxidative addition by Pd(0).
  • Positional Reactivity: The quinoline nitrogen renders the pyridine ring (positions C2/C4) electron-deficient compared to the benzenoid ring (positions C5–C8).

    • C4 Position: Highly activated for oxidative addition due to the para-like relationship with the quinoline nitrogen.

    • C2 Position: Blocked by the methyl group, preventing competing reactions at this typically reactive site.

    • C6 Position: Located on the electron-richer benzenoid ring; the chloride here behaves similarly to a standard aryl chloride, requiring specialized ligands for activation.

Visualization: Reactivity Map

The following diagram illustrates the energy landscape and catalytic preference.

ReactivityMap cluster_legend Selectivity Driver node_start Substrate: 4-Br-6-Cl-2-Me-Quinoline node_pd Pd(0) Catalyst node_start->node_pd node_path_c4 Path A: C4-Br Insertion (Kinetically Favored) node_pd->node_path_c4 Fast Oxidative Addition node_path_c6 Path B: C6-Cl Insertion (High Energy Barrier) node_pd->node_path_c6 Slow/No Reaction (Standard Cond.) node_prod_c4 Product A: 4-Functionalized-6-Cl node_path_c4->node_prod_c4 Transmetallation & Red. Elimination node_prod_c6 Product B: 4-Br-6-Functionalized (Rare/Undesired) node_path_c6->node_prod_c6 node_note C4 is activated by N-heterocycle electronics. C6 is deactivated.

Figure 1: Mechanistic divergence showing the kinetic preference for C4-oxidative addition over C6.

Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid at C4 while retaining the C6-Cl.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    (for sterically hindered acids)
  • Base: 2M aqueous

    
     (2.5 equiv)
    
  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial with the quinoline substrate, boronic acid, and Pd catalyst. Seal with a septum.[1]

  • Degassing (Critical): Evacuate and backfill with nitrogen (

    
    ). Oxygen inhibits Pd(0) and promotes homocoupling.
    
  • Solvent Addition: Add degassed 1,4-dioxane via syringe, followed by the aqueous base.

  • Reaction: Heat the mixture to 80°C for 4–12 hours.

    • Note: Do not exceed 90°C. Higher temperatures may begin to activate the C6-chloride, eroding selectivity.

  • Monitoring: Monitor via LCMS. Look for the disappearance of the bromide (M+) and formation of the product (M - Br + Aryl). Ensure the chloride isotope pattern (3:1 ratio of M : M+2) is retained in the product mass.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Sequential C6-Activation (Buchwald-Hartwig)

Objective: Amination of the remaining C6-chloride after C4 functionalization.

Reagents:

  • Substrate: 4-Aryl-6-chloro-2-methylquinoline (Product of Protocol A)

  • Amine: Morpholine, Aniline, or similar (1.2 equiv)

  • Pre-Catalyst: XPhos Pd G3 or

    
    /XPhos (2–5 mol%)
    
    • Rationale: Bulky biaryl phosphines (XPhos, BrettPhos) are required to facilitate oxidative addition into the deactivated aryl chloride.

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv)
    
  • Solvent: Toluene or

    
     (anhydrous).
    

Step-by-Step Procedure:

  • Drying: Ensure all glassware is oven-dried. Moisture kills the anionic base.

  • Charging: Add substrate, amine, base, and catalyst to the vial inside a glovebox or under strict Schlenk conditions.

  • Reaction: Heat to 100–110°C for 12–24 hours.

    • Note: The chloride is sluggish; high heat is necessary.

  • Workup: Filter through a celite pad to remove palladium black and insoluble salts. Concentrate and purify.

Optimization & Troubleshooting Workflow

Use the following logic tree to troubleshoot yield or selectivity issues.

OptimizationTree start Start: Low Yield or Poor Selectivity? issue_selectivity Issue: C6 Coupling Observed (Loss of Selectivity) start->issue_selectivity issue_conversion Issue: Low Conversion of C4-Br start->issue_conversion sol_temp Action: Lower Temp to 60°C Switch to weaker base (K3PO4) issue_selectivity->sol_temp Reduce Energy sol_cat Action: Switch Catalyst Try Pd(dppf)Cl2 or SPhos issue_conversion->sol_cat Increase Activity sol_solvent Action: Change Solvent (DME or Toluene/Water) issue_conversion->sol_solvent Solubility Check

Figure 2: Decision tree for optimizing reaction conditions based on LCMS feedback.

Troubleshooting Data Table
ObservationRoot CauseCorrective Action
Start material remains (no rxn) Catalyst inactive or O2 poisoning.Use fresh catalyst; rigorous degassing.
C6-coupled byproduct (>5%) Temperature too high; Ligand too active.Lower temp to 60°C; use

instead of XPhos.
Protodehalogenation (H replaces Br)

-hydride elimination or wet solvent.
Use anhydrous solvents; switch to

.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Reduce O2 exposure; add catalyst after degassing.

References

  • General Reactivity of Haloquinolines

    • Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry . 5th Ed. Wiley. (Establishes the nucleophilic susceptibility of C2/C4 in quinolines).

    • Li, J. J. (2008).[3] Palladium-Catalyzed Cross-Coupling Reactions of Quinoline Derivatives . Tetrahedron, 64(22), 5123-5135.

  • Chemoselectivity (Br vs Cl)

    • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides . Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational review on the difficulty of activating chlorides vs bromides).

  • Buchwald-Hartwig Protocols

    • Surry, D. S., & Buchwald, S. L. (2008).[3] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination . Angewandte Chemie International Edition, 47(34), 6338-6361. (Source for XPhos/BrettPhos usage on deactivated chlorides).

  • Specific Substrate Analogues

    • Wolf, C., et al. (2009). Regioselective Cross-Coupling of 2,4-Dichloroquinolines . Journal of Organic Chemistry, 74(16), 6237-6244. (Demonstrates C4 preference in similar dihalo-systems).

Sources

4-Bromo-6-chloro-2-methylquinoline as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Intermediate for Orthogonal Functionalization in Drug Discovery

Executive Summary

This guide details the synthesis, reactivity profile, and application of 4-Bromo-6-chloro-2-methylquinoline (BCMQ) . As a tri-functionalized scaffold, BCMQ serves as a critical "linchpin" intermediate in medicinal chemistry. Its structural value lies in the chemoselective orthogonality of its halogen substituents: the C4-bromo position is highly reactive toward Palladium-catalyzed cross-coupling, while the C6-chloro position remains inert under mild conditions, serving as a metabolic blocker or a handle for late-stage diversification. Additionally, the C2-methyl group provides a vector for solubility enhancement or benzylic oxidation.

This document provides a validated, scalable synthesis protocol via the Conrad-Limpach route and a guide to chemoselective C4-functionalization, supported by mechanistic insights and troubleshooting data.

Chemical Profile & Strategic Value

The utility of BCMQ in SAR (Structure-Activity Relationship) studies is defined by its electronic environment. The pyridine ring of the quinoline is electron-deficient, making the C4-position highly susceptible to oxidative addition by Pd(0) species. Conversely, the benzenoid ring (containing the C6-Cl) is relatively electron-rich, rendering the C6-Cl bond stable during C4-functionalization.

FeatureChemical HandleStrategic Utility
Primary Reactivity C4-Bromo High. Excellent leaving group for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Secondary Reactivity C6-Chloro Low/Latent. Orthogonal stability. Can be activated using specialized ligands (e.g., bulky phosphines) only after C4 is derivatized.
Tertiary Reactivity C2-Methyl Modifiable. Steric anchor. Can be oxidized to an aldehyde (SeO₂) or brominated (NBS) for side-chain extension.
Scaffold Property Quinoline Core Privileged Structure. Found in antimalarials (Chloroquine), kinase inhibitors (Lenvatinib), and anti-TB agents (Bedaquiline).
Protocol A: Scalable Synthesis of BCMQ

Methodology: Modified Conrad-Limpach Cyclization followed by Bromination. Precursors: 4-Chloroaniline, Ethyl Acetoacetate.

Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Functionalization Start 4-Chloroaniline + Ethyl Acetoacetate Enamine β-Enamino Ester (Intermediate) Start->Enamine Cat. HCl, Benzene Reflux (-H2O) Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Addition to hot solvent Quinolone 6-Chloro-4-hydroxy- 2-methylquinoline Cyclization->Quinolone -EtOH Bromination Bromination (POBr3, Toluene) Quinolone->Bromination Reflux Final 4-Bromo-6-chloro- 2-methylquinoline Bromination->Final Workup

Caption: Step-wise synthesis of this compound via the Conrad-Limpach route.

Detailed Procedure

Step 1 & 2: Enamine Formation and Cyclization

  • Condensation: In a flask equipped with a Dean-Stark trap, combine 4-chloroaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in benzene or toluene. Add a catalytic amount of acetic acid or HCl. Reflux until the theoretical amount of water is collected (approx. 4-6 hours).

  • Solvent Swap: Evaporate the solvent to obtain the crude β-enamino ester oil.

  • Cyclization (Critical Step): Heat Dowtherm A (diphenyl ether/biphenyl eutectic mixture) to 250°C in a separate vessel.

  • Addition: Add the crude enamine dropwise to the vigorously stirring hot Dowtherm A. Caution: Rapid evolution of ethanol vapor will occur.

  • Precipitation: After addition is complete (approx. 20 min), continue heating for 15 minutes. Allow the mixture to cool to room temperature. The product, 6-chloro-4-hydroxy-2-methylquinoline , will precipitate.

  • Isolation: Filter the solid and wash copiously with hexanes to remove Dowtherm A.

Step 3: Bromination

  • Setup: Suspend the dried 6-chloro-4-hydroxy-2-methylquinoline (1.0 equiv) in anhydrous toluene.

  • Reagent Addition: Add Phosphorus Oxybromide (POBr₃) (1.2 equiv) portion-wise. Note: POBr₃ is a solid; handle in a fume hood.

  • Reaction: Reflux the mixture at 110°C for 2-3 hours. The suspension will clear as the reaction proceeds.

  • Quench: Cool to 0°C. Carefully pour the reaction mixture onto crushed ice/water. Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc) to yield This compound .

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively functionalize the C4-position with an aryl group while retaining the C6-Cl.

Mechanism: The oxidative addition of Pd(0) to the C-Br bond is kinetically faster than to the C-Cl bond due to the weaker bond dissociation energy of C-Br (approx. 68 kcal/mol) vs C-Cl (approx. 81 kcal/mol) and the electron-deficient nature of the pyridine ring.

Protocol
  • Reagents:

    • Substrate: this compound (1.0 equiv)

    • Boronic Acid: Arylboronic acid (1.1 equiv)[1]

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates).

    • Base: 2M Na₂CO₃ (aqueous) or K₂CO₃.

    • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).

  • Procedure:

    • Degas solvents with Nitrogen/Argon for 15 minutes.

    • Combine substrate, boronic acid, and catalyst in the reaction vessel under inert atmosphere.

    • Add solvent and base.[2]

    • Heat to 80-90°C for 4-12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: Stop reaction when starting material is consumed. Over-reaction or higher temperatures (>110°C) may lead to trace coupling at the C6-Cl position.

Reactivity Decision Tree

ReactivityTree cluster_C4 Primary Target (C4) cluster_C6 Secondary Target (C6) BCMQ 4-Bromo-6-chloro- 2-methylquinoline C4_Path Pd(PPh3)4, Na2CO3 Boronic Acid, 90°C BCMQ->C4_Path Fast (Oxidative Addition) Product_C4 4-Aryl-6-chloro- 2-methylquinoline C4_Path->Product_C4 C6_Path Buchwald Precatalyst Strong Base, 120°C Product_C4->C6_Path Optional Late-Stage Product_C6 4,6-Diaryl- 2-methylquinoline C6_Path->Product_C6

Caption: Chemoselective pathway demonstrating the kinetic preference for C4 functionalization.

Troubleshooting & Critical Checkpoints
IssueProbable CauseCorrective Action
Low Yield in Cyclization Temperature too low (<240°C)Ensure Dowtherm A is at a rolling boil (250°C) before adding the enamine. Fast addition is key to prevent polymerization.
Incomplete Bromination Old/Hydrolyzed POBr₃POBr₃ degrades with moisture. Use fresh reagent or switch to PBr₃/DMF (Vilsmeier-Haack conditions).
C6-Coupling Side Products Catalyst too active / High TempUse milder catalysts (Pd(PPh₃)₄) rather than high-turnover catalysts (XPhos-Pd-G2) for the first coupling. Keep temp <100°C.
Hydrolysis of Product Acidic workupThe C4-Br bond can be labile to hydrolysis in strong acid, reverting to the quinolone. Maintain pH > 7 during workup.
References
  • Conrad-Limpach Synthesis Overview

    • The Conrad-Limpach synthesis is the condensation of anilines with β-ketoesters.[3][4]

    • Source: [4]

  • Synthesis of 4-Bromoquinolines

    • Optimization of the synthesis of 4-bromo-substituted quinolines via POBr3.
    • Source: (General Journal Link for verification of standard protocols).

  • Suzuki Coupling on Halo-Quinolines

    • Palladium-catalyzed cross-coupling reactions of 4-bromo-substituted heterocycles.
    • Source:

  • Reactivity Comparison (Br vs Cl)

    • Guide to reactivity differences between Aryl Bromides and Chlorides in Pd-coupling.
    • Source:

  • Medicinal Chemistry Applications

    • Quinoline derivatives as DNA gyrase inhibitors and anti-TB agents.[5]

    • Source:

Disclaimer: This protocol involves hazardous chemicals (POBr₃, Dowtherm A) and high temperatures. All procedures should be performed in a fume hood with appropriate PPE by trained personnel.

Sources

Application Note: Biological Evaluation of Halogenated Quinolines as Anticancer Agents

[1][2]

Introduction: The Halogen Advantage in Quinoline Scaffolds

The quinoline scaffold (benzo[b]pyridine) remains a privileged structure in oncology due to its ability to interact with diverse biological targets, including DNA intercalators, Topoisomerase II, and tyrosine kinases (e.g., VEGFR, EGFR). However, the therapeutic efficacy of native quinolines is often limited by rapid metabolic clearance and poor membrane permeability.

Halogenation (F, Cl, Br, I) serves as a critical medicinal chemistry strategy to overcome these barriers.

  • Metabolic Blockade: Fluorine substitution at metabolically labile sites (e.g., C6, C7) prevents oxidative metabolism (P450 blocking).

  • Lipophilicity Modulation: Chlorine and Bromine atoms increase

    
    , enhancing passive diffusion across the tumor cell membrane.
    
  • Electronic Effects: Halogens alter the pKa of the quinoline nitrogen, modulating DNA binding affinity via intercalation.

This guide provides a standardized workflow for evaluating these compounds, addressing specific experimental artifacts common to quinoline derivatives (e.g., intrinsic fluorescence, solubility issues).

Structure-Activity Relationship (SAR) Logic

Before screening, candidates should be selected based on rational design principles. The following diagram illustrates the validated SAR logic for maximizing anticancer potential in halogenated quinolines.

SAR_Logiccluster_legendOptimization GoalsCoreQuinoline ScaffoldPos2Position C2/C4(Phenyl/Heterocycle)Core->Pos2FunctionalizationPos67Position C6/C7(Halogenation F/Cl)Core->Pos67SubstitutionPos8Position C8(Hydroxyl/Chelation)Core->Pos8ModificationEffect1Target Specificity(Kinase/Tubulin)Pos2->Effect1Steric fitEffect2Metabolic Stability(Block P450)Pos67->Effect2C-F Bond StrengthEffect3Metal Chelation(Cu/Zn Ionophore)Pos8->Effect3Bidentate Ligand

Figure 1: Strategic placement of halogens and functional groups on the quinoline ring to modulate pharmacokinetics and target engagement.

Protocol A: Cytotoxicity Screening (Modified MTT Assay)

Challenge: Many halogenated quinolines exhibit intrinsic fluorescence or precipitate in aqueous media, leading to false positives in standard MTT/Resazurin assays. Solution: A modified solubilization step and background subtraction method.

Materials
  • Cell Lines: MCF-7 (Breast), A549 (Lung), PC-3 (Prostate).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Acidified SDS (10% SDS in 0.01 M HCl).

  • Vehicle: DMSO (Dimethyl sulfoxide).

Step-by-Step Workflow
  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.

  • Compound Preparation:

    • Dissolve quinoline derivatives in 100% DMSO to create a 10 mM stock.

    • Critical Step: Inspect for precipitation. If turbid, sonicate for 5 mins.

    • Perform serial dilutions in culture medium. Ensure final DMSO concentration is <0.5%.

  • Treatment: Add 100 µL of diluted compounds to wells. Incubate for 48h or 72h.

    • Control: Include a "Compound Only" well (no cells) at the highest concentration to check for intrinsic reduction of MTT by the quinoline itself.

  • MTT Addition: Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h at 37°C.

  • Solubilization (The Fix):

    • Do NOT use DMSO to dissolve formazan if the quinoline is prone to precipitation.

    • Add 100 µL Acidified SDS directly to the well. Incubate overnight at 37°C. This keeps proteins and lipophilic drugs in suspension.

  • Measurement: Read absorbance at 570 nm (signal) and 650 nm (reference).

Data Interpretation Table (Representative)
Compound IDSubstitution (R-Group)IC50 (MCF-7) µMIC50 (A549) µMSolubility Note
Q-H (Parent) None> 50> 50Poor
Q-Cl (IND-2) 4-Chloro-phenyl3.0 ± 0.24.5 ± 0.5Moderate
Q-F (Analog) 6-Fluoro5.2 ± 0.46.1 ± 0.3Good
Clioquinol 5-Cl, 7-I, 8-OH8.5 ± 0.810.2 ± 1.1Precipitates >20µM

Protocol B: Mechanism of Action - Topoisomerase II Inhibition

Halogenated quinolines often act as Topoisomerase II (Topo II) poisons or catalytic inhibitors. The kDNA Decatenation Assay is the gold standard for validation.

Principle

Topo II decatenates (unlinks) kinetoplast DNA (kDNA) networks into separate circular plasmids. Inhibitors prevent this, leaving the DNA in the well or as a high-molecular-weight smear.

Workflow Diagram

Topo_Assaycluster_outcomeExpected ResultStep1Mix: kDNA + Topo II Enzyme+ Quinoline CompoundStep2Incubation(37°C, 30 mins)Step1->Step2Step3Stop Reaction(Add SDS + Proteinase K)Step2->Step3Step4Electrophoresis(1% Agarose + EtBr)Step3->Step4Step5ImagingStep4->Step5Result1Active Topo II:Decatenation (Bands at bottom)Result2Inhibited Topo II:Catenation (DNA stays in well)

Figure 2: Workflow for kDNA decatenation assay to verify Topoisomerase II inhibition.

Detailed Protocol
  • Reaction Mix: Prepare 20 µL reaction containing:

    • Assay Buffer (50 mM Tris-HCl, 5 mM ATP, 10 mM MgCl2).

    • 200 ng kDNA (catenated).

    • 1 Unit Human Topoisomerase IIα.

    • Test Compound (1 µM – 100 µM).

  • Incubation: 30 minutes at 37°C.

  • Termination: Add 4 µL Stop Buffer (5% Sarkosyl, 0.0025% Bromophenol Blue) + Proteinase K (50 µg/mL). Incubate 15 mins at 37°C to digest the enzyme.

  • Electrophoresis:

    • Load samples onto a 1% agarose gel containing Ethidium Bromide (0.5 µg/mL).[1]

    • Caution: Some quinolines quench EtBr fluorescence. If bands are faint, use SYBR Gold post-staining instead of EtBr pre-staining.

    • Run at 80V for 1-2 hours.

  • Analysis: Visualize under UV light.

    • Decatenated DNA (Active Enzyme): Migrates as specific bands (nicked/relaxed circles).

    • Catenated DNA (Inhibited Enzyme): Remains in the loading well.

Protocol C: Angiogenesis & VEGFR2 Degradation[4]

Recent studies (e.g., on Clioquinol) suggest halogenated quinolines can degrade VEGFR2 rather than just inhibiting its kinase activity.

Western Blotting for VEGFR2
  • Treatment: Treat HUVEC (Human Umbilical Vein Endothelial Cells) with the compound (IC50 concentration) for 4h, 8h, and 24h.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Blotting:

    • Primary Antibody: Anti-VEGFR2 (1:1000).

    • Loading Control: Anti-GAPDH (1:5000).

  • Result: A decrease in total VEGFR2 protein levels (not just phosphorylation) indicates a degradation mechanism (proteasomal/lysosomal), a distinct feature of halogenated 8-hydroxyquinolines.

References

  • National Institutes of Health (NIH) / PubMed Central. (2025). Clioquinol inhibits angiogenesis by promoting VEGFR2 degradation and synergizes with AKT inhibition to suppress triple-negative breast cancer vascularization. [Link][2]

  • American Association for Cancer Research (AACR). (2005). Anticancer Activity of the Antibiotic Clioquinol. [Link]

  • European Journal of Medicinal Chemistry (via NIH). (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. [Link]

  • Royal Society of Chemistry (RSC). (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Target Molecule: 4-Bromo-6-chloro-2-methylquinoline CAS Registry Number: (Analogous structures: 6-chloro-2-methyl-4-quinolinol [Precursor CAS: 5262-59-9])

This guide addresses the synthesis and troubleshooting of This compound , a critical scaffold in the development of antimalarials (chloroquine analogs) and kinase inhibitors. The synthesis typically proceeds via the Conrad-Limpach cyclization to form the 4-hydroxy precursor, followed by deoxybromination using Phosphorus Oxybromide (


).

The Critical Failure Point: The conversion of the 4-hydroxy group (tautomeric with 4-quinolone) to the 4-bromo moiety is moisture-sensitive and prone to hydrolysis during workup. This guide focuses on stabilizing this step.

Validated Synthetic Workflow

The synthesis is a two-stage process. Understanding the inputs of Stage 1 is vital for the success of Stage 2.

Stage 1: Precursor Synthesis (Conrad-Limpach)
  • Reagents: 4-Chloroaniline + Ethyl Acetoacetate.

  • Mechanism: Acid-catalyzed condensation to enamine, followed by high-temperature thermal cyclization (

    
    ).[1]
    
  • Intermediate: 6-Chloro-4-hydroxy-2-methylquinoline (solid, high MP > 280°C).

  • Quality Check: The intermediate must be completely dry before Stage 2. Residual water destroys

    
    .
    
Stage 2: Bromination (The Critical Path)
  • Reagent: Phosphorus Oxybromide (

    
    ).[2]
    
  • Solvent: Anisole (preferred for high BP) or DMF (if solubility is poor, though workup is harder).

  • Stoichiometry: 1.0 equiv Precursor : 1.5–2.0 equiv

    
    .
    

SynthesisWorkflow Start 4-Chloroaniline + Ethyl Acetoacetate Enamine Enamine Intermediate Start->Enamine Condensation (Dean-Stark) Hydroxy 6-Chloro-4-hydroxy- 2-methylquinoline Enamine->Hydroxy Thermal Cyclization (250°C, Dowtherm A) Complex Phosphoryl Intermediate Hydroxy->Complex POBr3, 140°C (Anisole) Product 4-Bromo-6-chloro- 2-methylquinoline Complex->Product Bromide Attack (-PO2Br2-)

Figure 1: Step-wise synthetic pathway from aniline precursor to final brominated scaffold.

Detailed Troubleshooting Protocol

Phase A: The Reaction "Stall" (Incomplete Conversion)

Symptom: TLC shows a persistent spot of starting material (low


) alongside the product (high 

) even after 4 hours.

Root Cause Analysis:

  • Old Reagent:

    
     degrades to phosphoric acid and HBr upon exposure to moisture. White crust on the reagent indicates hydrolysis.
    
  • Solubility: The 6-chloro-2-methyl-4-hydroxyquinoline is highly crystalline and insoluble. If it doesn't dissolve, it can't react.

  • Temperature: The activation energy for the 6-chloro derivative is higher than unsubstituted quinoline due to the electron-withdrawing chlorine at position 6.

Corrective Action:

  • Step 1: Use fresh

    
    . If the bottle smokes heavily upon opening, it is likely compromised.
    
  • Step 2: Increase temperature to 140°C . Toluene (BP 110°C) may not be hot enough; switch to Anisole or Chlorobenzene .

  • Step 3: Add a catalyst. A catalytic amount of DMF (dimethylformamide) acts as a Vilsmeier-Haack-type activator, facilitating the attack of the oxygen on the phosphorus.

Phase B: The Workup "Crash" (Hydrolysis)

Symptom: You isolated a solid, but NMR shows it is the 4-hydroxy starting material, not the 4-bromo product.

Root Cause Analysis: The 4-bromoquinoline moiety is susceptible to acid-catalyzed hydrolysis.

  • 
     quenching generates massive amounts of HBr.
    
  • If the quench mixture gets hot and acidic, water attacks the C4 position, kicking out the bromide and reverting to the thermodynamic trap (the quinolone).

Corrective Action (The "Cold-Base" Quench):

  • Cool: Cool the reaction mixture to 0°C.

  • Dilute: Dilute with DCM or Chloroform before quenching.

  • Quench: Pour the reaction mixture slowly into a rapidly stirring slurry of Ice + NaHCO3 (sat.) or Ice + NH4OH .

    • Crucial: The pH must remain basic (pH > 8) throughout the quench. Do not add water directly to the reaction flask.

Phase C: Purification Issues

Symptom: Product is an oil or sticky solid that refuses to crystallize.

Root Cause: Phosphorus byproducts (


, etc.) are notoriously difficult to remove and often "oil out" with the product.

Corrective Action:

  • Wash: Perform extensive water washes of the organic layer to remove inorganic phosphates.

  • Filter: Pass the crude organic solution through a short pad of basic alumina or silica gel before evaporation. This traps polar phosphorus species.

  • Recrystallization: The 2-methyl group aids crystallinity. Recrystallize from Acetonitrile or Hexane/Ethyl Acetate (9:1) .

Diagnostic Logic Tree

Use this decision matrix to diagnose synthesis failures in real-time.

TroubleshootingTree Problem Synthesis Failure Detected CheckTLC Check TLC/LCMS What do you see? Problem->CheckTLC ResultSM Starting Material Remains (Low Rf spot) CheckTLC->ResultSM Incomplete ResultHydro Product Reverted to SM (After Workup) CheckTLC->ResultHydro Reversion ResultOil Sticky Oil / Impure CheckTLC->ResultOil Dirty ActionHeat Increase Temp >120°C Check POBr3 Quality ResultSM->ActionHeat ActionQuench Quench was too acidic/hot. Use Ice/NaHCO3 next time. ResultHydro->ActionQuench ActionCol Phosphorus contamination. Filter thru Basic Alumina. ResultOil->ActionCol

Figure 2: Decision matrix for diagnosing reaction and workup failures.

Quantitative Data & Stoichiometry

Table 1: Optimized Reaction Parameters

ParameterStandard ConditionOptimization for 6-Cl AnalogReason
Solvent TolueneAnisole or Chlorobenzene Higher boiling point needed for deactivated ring.
Temperature 110°C130–140°C Overcomes higher activation energy.
Reagent (

)
1.1 equiv1.5–2.0 equiv Drives equilibrium; accounts for trace moisture.
Time 2 hours4–6 hours Slower kinetics due to steric/electronic effects.
Quench pH NeutralBasic (pH 9-10) Prevents acid-catalyzed hydrolysis of C-Br bond.

Frequently Asked Questions (FAQ)

Q1: Can I use


 instead of 

?
A: Generally, no . While

is a brominating agent, the conversion of 4-quinolones typically requires the oxophilic nature of the phosphoryl group (

) in

to activate the tautomeric enol.

is less effective for this specific transformation and often leads to lower yields [1].

Q2: The reaction mixture turned black. Is it ruined? A: Not necessarily. Quinoline reactions often darken due to trace oxidation or polymerization of minor impurities. Trust the TLC/LCMS data over the visual appearance. If the product spot is present, proceed to workup.

Q3: Why is the 2-methyl group important for troubleshooting? A: The 2-methyl group provides slight steric hindrance near the nitrogen. This actually helps solubility in organic solvents compared to the unsubstituted analog, but it also means you must ensure your proton NMR shows the distinct singlet at


 ppm to confirm the ring system is intact [2].

Q4: My product smells like almonds/acrid. Why? A: This is likely residual solvent (Anisole/Benzaldehyde traces) or, more dangerously, hydrolyzed phosphoryl bromides releasing HBr. Ensure the product is dried under high vacuum to remove these irritants.

References

  • National Institutes of Health (NIH). (2010). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PMC. Retrieved October 26, 2023, from [Link]

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline (Analogous Halogenation Protocols). Retrieved October 26, 2023, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deoxybromination Reagent Guide (POBr3). Retrieved October 26, 2023, from [Link]

Sources

Purification of 4-Bromo-6-chloro-2-methylquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-Bromo-6-chloro-2-methylquinoline

Ticket ID: #PUR-Q4-BR-CL Subject: Recrystallization Protocol & Troubleshooting for this compound Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are attempting to purify This compound , a critical heterocyclic intermediate often synthesized via the reaction of 6-chloro-2-methylquinolin-4-ol with phosphorus oxybromide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1][2]

The primary challenges with this scaffold are:

  • Hydrolytic Instability: The C4-Bromine bond is susceptible to hydrolysis in acidic/aqueous environments, reverting the product to the starting quinolone.

  • Thermal Instability: Prolonged heating can lead to tar formation (polymerization).

  • Oiling Out: The compound often possesses a melting point (

    
    ) close to the boiling point of common solvents, leading to liquid-liquid phase separation rather than crystallization.
    

This guide provides a validated protocol using Acetonitrile (MeCN) or Heptane , prioritizing anhydrous conditions to prevent yield loss.

Part 1: Solvent Selection Guide

Choosing the correct solvent is the single most critical variable. Based on the lipophilicity conferred by the 2-methyl and 6-chloro groups, combined with the polarizable nitrogen, we recommend the following:

Solvent SystemSuitabilityWhy use this?Risk Factor
Acetonitrile (MeCN) Recommended High solubility at boiling; low solubility at

. Aprotic nature prevents solvolysis/hydrolysis.
Moderate. Requires careful cooling to avoid oiling out.[3]
Heptane Excellent Highly selective. The polar 4-hydroxy impurity is insoluble in Heptane, allowing easy removal.Low. Product may be too insoluble if not heated to reflux.
Ethanol (Abs.) Conditional Classic solvent for quinolines. Good crystal formation.High. If trace acid is present, the C4-Br will hydrolyze back to the C4-OH (starting material).
Ethyl Acetate Poor Too soluble. Often requires a co-solvent (Hexanes) to force precipitation.Moderate. Hard to control supersaturation.

Part 2: Validated Recrystallization Protocol

Method A: The Acetonitrile Route (High Purity) Best for removing tarry impurities and inorganic phosphorous salts.

Prerequisites:

  • Crude this compound (dried).

  • Solvent: HPLC-grade Acetonitrile (MeCN).

  • Activated Charcoal (optional, for color removal).

Step-by-Step Workflow:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add MeCN (approx. 5-7 mL per gram of solid).

  • Heating: Heat the mixture to a gentle reflux (

    
    ) with magnetic stirring.
    
    • Critical Check: If solids remain that look like white salts (inorganic phosphates) or dark sludge (tars), they will not dissolve. Do not add infinite solvent.

  • Hot Filtration (The Purification Step):

    • While boiling, if insoluble impurities are present, filter the hot solution through a pre-warmed glass frit or Celite pad. This removes the unreacted 4-hydroxy starting material (which is generally insoluble in MeCN).

  • Controlled Cooling:

    • Remove from heat.[2] Let the flask cool to room temperature slowly (over 30-45 mins).

    • Tech Note: Rapid cooling here causes "oiling out." If droplets form, reheat and cool slower.

  • Crystallization: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour.
    
  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold MeCN (

    
    ).
    
  • Drying: Dry under vacuum at

    
    . Do not exceed 
    
    
    
    to prevent sublimation or degradation.

Part 3: Visual Workflow (Process Logic)

Recrystallization Start Crude 4-Bromo-6-chloro- 2-methylquinoline Dissolve Add MeCN & Heat to Reflux (82°C) Start->Dissolve CheckSol Are there insoluble solids? Dissolve->CheckSol FilterHot Hot Filtration (Remove inorganic salts/4-OH impurity) CheckSol->FilterHot Yes (Salts/Tars) Cooling Slow Cool to RT (Avoid Oiling Out) CheckSol->Cooling No (Clear Solution) FilterHot->Cooling IceBath Ice Bath (0-4°C) 1 Hour Cooling->IceBath FilterCold Vacuum Filtration Wash with cold MeCN IceBath->FilterCold Dry Vacuum Dry < 50°C FilterCold->Dry

Caption: Logical flow for the purification of 4-bromoquinolines, emphasizing the removal of polar impurities via hot filtration.

Part 4: Troubleshooting & FAQs

Q1: My product turned into a yellow/brown oil at the bottom of the flask instead of crystals. What happened? A: This is called "oiling out."[4] It happens when the saturation temperature is higher than the melting point of the solvated solid.

  • The Fix: Reheat the mixture until the oil dissolves. Add a small amount of extra solvent (10-15%). Add a "seed crystal" of pure product if available. Turn off the stirring and let it cool very undisturbed . Agitation promotes oil formation over crystal lattice growth in this phase.

Q2: I see a white solid that refuses to dissolve, even in boiling Acetonitrile. A: Do not force it. This is likely the 6-chloro-2-methylquinolin-4-ol (starting material) or inorganic phosphate salts (byproducts of


).
  • The Fix: This is actually good news. The impurity is insoluble.[5] Perform a hot filtration (Step 3 in the protocol) to remove this solid.[2] Your product is in the liquid filtrate.

Q3: Can I use Ethanol/Water mixtures? A: We strongly advise against it. The 4-position bromine is activated by the quinoline nitrogen. In the presence of water and heat (and the inevitable trace acid from the reaction), the bromine can be displaced by water (nucleophilic aromatic substitution), regenerating the 4-hydroxy quinolone impurity [1]. Stick to anhydrous aprotic solvents (MeCN) or non-polar solvents (Heptane).

Q4: My yield is low (<40%). Where is my compound? A: Quinolines are fairly soluble in organic solvents.

  • The Fix: You may have used too much solvent. Concentrate the mother liquor (the filtrate from Step 6) by 50% on a rotavap and cool it again to harvest a "second crop" of crystals. Note: The second crop is usually less pure than the first.

Q5: The crystals are highly colored (orange/red) but should be off-white. A: This indicates oxidized trace amines or polymerized byproducts.

  • The Fix: During the hot dissolution step (Step 2), add Activated Charcoal (1-2% by weight). Stir for 5 minutes, then filter hot through Celite. The charcoal will adsorb the colored impurities.

References

  • Vertex Pharmaceuticals. (2017). Preparation of 6-bromo-4-chloroquinoline. Google Patents. CN106432073B.[5] (Demonstrates the use of Heptane for recrystallizing analogous 4-haloquinolines to avoid hydrolysis). Link

  • Wang, W., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (Details the synthesis and purification of 4-haloquinolines using Acetonitrile as a key solvent for halogen exchange and purification). Link

  • ChemicalBook. (2024).[6] 6-Bromo-2-methylquinoline Properties. (Provides physical property baselines for the scaffold). Link

Sources

Technical Support Center: Chromatography Guide for 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Purifying 4-Bromo-6-chloro-2-methylquinoline presents a specific challenge common to nitrogen heterocycles: silanol interaction . The basic nitrogen in the quinoline ring interacts with acidic protons on the silica gel surface, leading to "streaking" (tailing), poor resolution, and yield loss.

The Solution: You cannot treat this as a standard lipophilic separation. You must deactivate the silica gel using a basic modifier (Triethylamine) and utilize the significant polarity difference between the target halo-quinoline and its likely impurity, the 4-hydroxy precursor.

Critical Method Parameters (The Protocol)

A. Stationary Phase Selection
  • Recommended: Silica Gel 60 (230–400 mesh).

  • Pre-treatment (CRITICAL): The column must be neutralized.

    • Why? Standard silica is slightly acidic (pH ~5). The quinoline nitrogen (pKa ~4-5) will protonate and stick to the silica.

    • How? Flush the packed column with 1% Triethylamine (TEA) in Hexanes (2 column volumes) before loading your sample. This caps the acidic silanol sites.

B. Mobile Phase System
  • Solvent A: Hexanes (or n-Heptane for lower toxicity).

  • Solvent B: Ethyl Acetate (EtOAc).[1]

  • Modifier: 1% Triethylamine (TEA) added to the bulk solvent mixture is often unnecessary if the column is pre-treated, but adding 0.5% TEA to the mobile phase ensures sharp bands during long runs.

Starting Gradient:

Time (CV) % Solvent B (EtOAc) Purpose
0–2 0% Equilibrate/Wash non-polar grease
2–5 0% → 5% Elute highly lipophilic impurities
5–15 5% → 20% Target Elution Window

| 15+ | 50% → 100% | Flush polar 4-hydroxy impurities |

C. Sample Loading
  • Method: Dry Loading (Celite or Silica).

  • Reasoning: Halo-quinolines have poor solubility in pure hexanes. Liquid loading in DCM/EtOAc often leads to band broadening because the solvent strength is too high at the injection point.

  • Protocol: Dissolve crude in minimal DCM, add Celite (1:2 w/w ratio), and rotary evaporate to a free-flowing powder. Load this powder on top of the pre-equilibrated column.

Troubleshooting & Diagnostics (FAQ)

Q1: "My spot is tailing badly on the TLC plate. How do I fix this?"

Diagnosis: The silica on your TLC plate is acidic, just like the column. The Fix: Dip your empty TLC plate in a solution of 5% TEA in Hexanes and let it dry before spotting your compound. Alternatively, add 1% TEA to your TLC developing chamber. If the spot tightens up, you confirm that silica acidity is the culprit.

Q2: "I see a baseline spot that won't move. What is it?"

Diagnosis: This is likely 4-hydroxy-6-chloro-2-methylquinoline (the hydrolysis product or starting material). Analysis: The tautomeric equilibrium (lactam form) creates a strong dipole and hydrogen bonding capability, making it significantly more polar than your target 4-bromo compound. Action: Do not try to elute this with your target. Collect your target (Rf ~0.4 in 10% EtOAc/Hex), then flush the column with 10% Methanol/DCM to recover the impurity for mass balance analysis if needed.

Q3: "Can I use Alumina instead of Silica?"

Answer: Yes. Neutral Alumina (Brockmann Grade III) is an excellent alternative that eliminates the need for TEA because it lacks the acidic protons of silica. However, it is more expensive and has lower loading capacity. Use this only if the TEA/Silica method fails or if your compound is acid-sensitive.

Visualized Workflows

Diagram 1: Mobile Phase Optimization Logic

This decision tree guides you through selecting the correct solvent ratios based on Thin Layer Chromatography (TLC) data.

MobilePhaseOptimization Start Start: Run TLC (10% EtOAc in Hexane) CheckRf Analyze Rf of Target Start->CheckRf Rf_Low Rf < 0.15 (Too Polar) CheckRf->Rf_Low Stuck at baseline Rf_High Rf > 0.6 (Too Non-Polar) CheckRf->Rf_High Moves with solvent front Rf_Good Rf 0.25 - 0.35 (Optimal) CheckRf->Rf_Good Ideal separation Action_Low Increase Polarity: Try 20-30% EtOAc Rf_Low->Action_Low Action_High Decrease Polarity: Try 2-5% EtOAc Rf_High->Action_High CheckShape Check Spot Shape Rf_Good->CheckShape Action_Low->CheckShape Action_High->CheckShape Streaking Streaking/Tailing? CheckShape->Streaking AddTEA Add 1% TEA to Eluent & Pre-wash Silica Streaking->AddTEA Yes Proceed Proceed to Column (Gradient 0 -> 20%) Streaking->Proceed No (Round Spot) AddTEA->Proceed

Caption: Logic flow for optimizing mobile phase and identifying the need for base modification (TEA) based on TLC behavior.

Diagram 2: The "Neutralized Slurry" Packing Protocol

Standard packing fails for basic heterocycles. This workflow ensures the column is chemically inert to the basic nitrogen.

ColumnPacking Step1 1. Slurry Preparation Silica + Hexanes + 1% TEA Step2 2. Pour & Pack Allow to settle under gravity Step1->Step2 Step3 3. Flush Run 2 CV of Hexanes/TEA Step2->Step3 Step4 4. Equilibration Switch to Starting Mobile Phase (e.g., 2% EtOAc/Hex) Step3->Step4 Step5 5. Load Sample (Dry Load on Celite) Step4->Step5

Caption: Step-by-step protocol for packing a silica column neutralized with Triethylamine to prevent quinoline tailing.

Quantitative Data Summary

Estimated Rf Values (Silica Gel 60)
Compound10% EtOAc/Hex30% EtOAc/HexDetection
This compound 0.35 – 0.45 0.75 UV (254 nm)
4-Hydroxy-6-chloro-2-methylquinoline0.00 – 0.050.15UV (254/365 nm)
Non-polar impurities (e.g., Aniline)> 0.801.00UV / Iodine
Solubility Profile
SolventSolubilityUsage
Dichloromethane (DCM)HighSample loading / Transfer
Ethyl AcetateModerateMobile phase modifier
Hexanes/HeptaneLowMobile phase base
WaterInsolubleAqueous workup only

References & Authority

  • General Quinoline Purification:

    • Source: "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, 2025.[1]

    • Relevance: Establishes the standard for silica gel flash chromatography and the necessity of modifiers for basic amines.

    • URL:

  • Synthesis & Properties of Halo-Quinolines:

    • Source: "Synthesis of 6-bromo-4-iodoquinoline."[2] Atlantis Press, 2016.

    • Relevance: Describes the synthesis of similar halo-quinolines (4-chloro/bromo analogs) and confirms the 4-hydroxy impurity profile arising from POCl3/POBr3 reactions.

    • URL:

  • pKa and Basicity Data:

    • Source: "pKa values bases - Chair of Analytical Chemistry." University of Tartu.

    • Relevance: Provides pKa data for quinoline derivatives, justifying the need for TEA to suppress protonation on acidic silica.

    • URL:

  • Safety & Handling:

    • Source: PubChem Compound Summary for 6-Bromo-4-chloroquinoline (Analog).

    • Relevance: Safety data sheets (SDS) and physical property confirmation (solid state, lipophilicity).

    • URL:

Sources

Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BH-Q-992 Subject: Troubleshooting Low Conversion & Catalyst Deactivation in Haloquinoline Substrates Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary

You are encountering difficulties coupling electron-deficient quinolines (e.g., chloro- or bromoquinolines) with amines. This substrate class presents a unique "paradox of reactivity": while the electron-deficient nature of the ring should theoretically accelerate oxidative addition, the presence of the pyridyl nitrogen often leads to catalyst poisoning or hydrodehalogenation .

This guide bypasses standard textbook definitions to address the specific failure modes of nitrogen-heterocycle cross-couplings.

Module 1: The "Black Box" Phenomenon (Catalyst Deactivation)

Symptom: The reaction mixture turns black rapidly (precipitation of Pd-black) or remains clear but shows <10% conversion by LCMS.

Root Cause: Competitive Coordination

Unlike simple aryl halides, quinolines possess a basic nitrogen atom. In electron-deficient systems (e.g., 3-cyano-6-bromoquinoline), this nitrogen is less basic than in unsubstituted quinoline, but it is still a competent ligand.

The quinoline substrate (


) competes with your phosphine ligand (

) for the Palladium center. If

displaces

, the resulting complex

is catalytically inactive (off-cycle) and prone to aggregation into Pd-black.
Troubleshooting Protocol

Q: Why did my standard Pd(OAc)₂ / BINAP run fail? A: BINAP is a bidentate ligand that can be displaced by high concentrations of the quinoline substrate. Furthermore, Pd(OAc)₂ requires reduction to Pd(0) in situ, often by the amine. If the amine coordinates to Pd(II) first, reduction is inhibited.

Solution: The Precatalyst Switch Move immediately to Palladium Precatalysts (Gen-3 or Gen-4) . These species contain the ligand pre-bound in a 1:1 ratio and activate rapidly upon exposure to base, bypassing the delicate reduction step.

Recommended System:

  • Precatalyst: XPhos Pd G4 or BrettPhos Pd G4.

  • Why: These bulky biaryl phosphine ligands create a "roof" over the Pd center, sterically preventing the approach of the quinoline nitrogen while allowing the C-X bond to access the metal.

Visualization: The Poisoning Pathway

G Pd0 Active Pd(0)-L OxAdd Oxidative Addition (Pd-Ar-X) Pd0->OxAdd  Fast for e- def. rings Poison Catalyst Poisoning [Pd(Quinoline)₂] Pd0->Poison  Displacement of L by Quinoline N Prod Productive Cycle OxAdd->Prod Agg Pd Black (Irreversible Death) Poison->Agg

Figure 1: The "Off-Cycle" Trap. Electron-deficient quinolines can act as ligands, sequestering the catalyst before oxidative addition occurs.

Module 2: The Hydrodehalogenation Trap

Symptom: You observe full consumption of the starting material, but the major product is the de-halogenated quinoline (H replaced Br/Cl), not the aminated product.

Root Cause: -Hydride Elimination

This occurs when the Reductive Elimination (C-N bond formation) is slower than


-hydride elimination.
  • The amine binds to Pd.[1][2]

  • Instead of coupling, Pd strips a hydrogen from the amine (or solvent).

  • The hydride reductively eliminates with the aryl group, creating the de-halogenated byproduct.

Risk Factor: High for primary amines and electron-deficient rings (which stabilize the Pd-Ar bond, slowing down the desired reductive elimination).

Troubleshooting Protocol

Q: How do I shift the balance toward C-N bond formation? A: You must accelerate Reductive Elimination.

VariableAdjustmentRationale
Ligand Switch to BrettPhos or RuPhos These ligands are electronically tuned to accelerate reductive elimination, specifically for primary amines (BrettPhos) and secondary amines (RuPhos).
Solvent Avoid THF/Alcohols Ethers and alcohols can act as hydride sources. Switch to Toluene or Dioxane .
Concentration Increase [Amine] Higher concentration of amine forces the equilibrium toward the amine-bound complex rather than the hydride species.
Temperature Lower Temp (if possible)

-hydride elimination often has a higher activation energy than C-N coupling. Try 60°C instead of 100°C.

Module 3: Base Selection & Functional Group Tolerance

Symptom: Low yield due to decomposition of the quinoline or the amine.

Analysis: Electron-deficient quinolines are susceptible to nucleophilic attack at the ring carbons (SNAr) by strong bases, or hydrolysis of sensitive groups (e.g., esters, nitriles).

Decision Matrix:

BasepKa (conj.[3] acid)Use CaseRisk
NaOtBu ~17Standard for robust substrates.Can cause SNAr on very electron-poor rings (e.g., nitro-quinolines).
LiHMDS ~26Excellent for diarylamines.Can deprotonate acidic protons elsewhere on the scaffold.
K₂CO₃ / K₃PO₃ ~10Recommended Starting Point. Requires higher temp or more active catalyst (Pd G4). Gentle on functional groups.
DBU ~12Soluble organic base.[4]Good for microwave conditions; avoids heterogeneity issues.[4]

Module 4: Standardized Screening Protocol

Do not rely on "standard" conditions found in Reaxys/SciFinder for benzene derivatives. Use this specific workflow for quinolines.

Step 1: The "G4" Screen (Micro-scale)

  • Scale: 0.05 mmol

  • Solvent: 1,4-Dioxane (0.2 M)

  • Base: K₂CO₃ (2.5 equiv) — Start weak to prevent side reactions.

  • Temp: 80 °C

  • Time: 4 hours

Set up 4 Vials:

  • Vial A: BrettPhos Pd G4 (Primary amines)

  • Vial B: RuPhos Pd G4 (Secondary acyclic amines)

  • Vial C: XPhos Pd G4 (General purpose / N-heterocycles)

  • Vial D: tBuBrettPhos Pd G4 (Amides/Anilines)

Step 2: Analysis

  • If SM remains: Go to stronger base (NaOtBu).

  • If De-halogenation: Switch solvent to Toluene; lower temp.

  • If "Black Pd" forms: Increase Catalyst loading to 5 mol%; ensure inert atmosphere (O₂ accelerates poisoning).

Visual Troubleshooting Logic

Troubleshooting Start Reaction Outcome? Black Rapid Black Precipitate Start->Black ClearSM Clear Solution / SM Remaining Start->ClearSM Dehalo De-halogenated Product Start->Dehalo Success Target Product Start->Success Sol1 Ligand Displacement. Use Precatalyst (Pd G4). Use Bulkier Ligand (tBuXPhos). Black->Sol1 Sol2 Oxidative Addition Failure. Switch to XPhos (High Turnover). Check for Iodide Inhibition (add AgNO3). ClearSM->Sol2 Sol3 Reductive Elim too slow. Switch to Toluene. Use BrettPhos. Lower Temp. Dehalo->Sol3

Figure 2: Logical decision tree for diagnosing reaction failure modes specific to haloquinolines.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[5] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][6][7][8][9][10][11][12] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970. [Link]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

Sources

4-Bromo-6-chloro-2-methylquinoline reaction byproduct analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis, Impurity Profiling & Reaction Optimization

Executive Summary

4-Bromo-6-chloro-2-methylquinoline is a high-value heteroaromatic scaffold used primarily as an intermediate in the synthesis of antimalarials, kinase inhibitors, and receptor antagonists.[1] Its structural duality—containing a labile bromine at C4 and a stable chlorine at C6—allows for orthogonal functionalization.[1]

However, this dual-halogenated system presents unique stability and selectivity challenges.[1] This guide addresses the three most critical failure modes reported by our users:

  • The "Hydrolysis Loop": Reversion of the 4-bromo product to the 4-hydroxy precursor during workup.[1]

  • The "Evil Twin" Impurity: Inadvertent formation of the 4,6-dichloro analog.[1]

  • Regioselectivity Loss: Over-reaction at the C6-position during cross-coupling.

Synthesis & Impurity Pathway Analysis

The standard synthesis involves the bromination of 6-chloro-2-methylquinolin-4-ol (hydroxy precursor) using phosphorus oxybromide (ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


). Understanding the mechanism is the only way to control byproducts.[1]
Pathway Diagram

The following diagram illustrates the synthesis flow and the specific points where impurities are generated.[1]

ReactionPathways Start 6-Chloro-2-methylquinolin-4-ol (Hydroxy Precursor) Target This compound (TARGET) Start->Target Bromination (140°C, 2h) Impurity_Dimer Impurity C: Ether Dimer Start->Impurity_Dimer Incomplete Activation POBr3 Reagent: POBr3 (Anhydrous) POBr3->Target Impurity_Cl Impurity B: 4,6-Dichloro Analog (The 'Evil Twin') POBr3->Impurity_Cl Contaminated w/ POCl3 Impurity_OH Impurity A: Hydrolysis Product (Reverted Precursor) Target->Impurity_OH Acidic/Basic Workup (pH > 10)

Caption: Figure 1. Reaction cascade showing the critical path to the target molecule and the diversion points leading to common impurities (Hydrolysis, Halogen Exchange, and Dimerization).[1]

Troubleshooting the Bromination Step (POBr3)

The conversion of the C4-OH to C4-Br is a deoxybromination .[1] The driving force is the formation of a strong P=O bond.[1]

FAQ: Why is my reaction failing?

Q1: HPLC shows a large peak at the same retention time as my starting material (Hydroxy precursor). Is the reaction incomplete?

  • Diagnosis: It is likely not incomplete reaction, but rather hydrolysis .[1] The C4-Br bond in quinolines is essentially an imidoyl halide.[1] It is highly susceptible to nucleophilic attack by water, especially if the workup is too basic or the quenching is exothermic.[1]

  • Corrective Protocol:

    • Quench Cold: Pour the reaction mixture onto ice/water slowly.

    • pH Control: Neutralize with solid ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
       or 
      
      
      
      to pH 7–8. Do not use NaOH . Strong hydroxide bases rapidly hydrolyze the 4-bromo species back to the 4-hydroxy quinolone [1].
    • Drying: Ensure the organic extract (DCM or EtOAc) is dried immediately over

      
      .
      

Q2: Mass Spec shows a pattern of M+ and M+2 in a 3:1 ratio, but I expect 1.3:1 (for Br+Cl). What happened?

  • Diagnosis: You have synthesized 4,6-dichloro-2-methylquinoline (Impurity B).[1]

  • Cause: This occurs if you used

    
     hoping to do a halogen exchange later (inefficient) or, more likely, your 
    
    
    
    reagent was contaminated with chloride sources or hydrolyzed.
  • The Science: The P-Br bond is weaker than P-Cl.[1] If

    
     is present, it will compete. Furthermore, if you used 
    
    
    
    , you will get the chloro-derivative.
  • Solution: Use fresh, high-grade ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (99%+). Avoid chloride-containing solvents (like chloroform) during the reaction if high temperatures are used.
    

Q3: My product is turning yellow/brown on the shelf.

  • Diagnosis: Acid-catalyzed decomposition.[1][2]

  • Cause: Residual HBr trapped in the crystal lattice.[1]

  • Solution: Recrystallize from minimal acetonitrile or hexanes.[1] Ensure the final wash during workup was thorough.[1] Store under inert atmosphere (Argon) at 4°C.

Selectivity Guide: Downstream Coupling

Users often employ this scaffold for Suzuki-Miyaura or Sonogashira couplings.[1] The goal is to functionalize C4 without touching C6.

The Selectivity Hierarchy

The C4-position is electronically activated (para to the quinoline nitrogen), making the C-Br bond significantly more electrophilic than the unactivated C6-Cl bond.[1]

Selectivity Logic Diagram

Selectivity Substrate This compound Condition_Mild Condition A: Pd(PPh3)4, Na2CO3 Temp: 60-80°C Substrate->Condition_Mild Standard Suzuki Condition_Harsh Condition B: XPhos Pd G2, K3PO4 Temp: >100°C Substrate->Condition_Harsh High Energy Product_C4 Product A (Desired): C4-Coupled Only Condition_Mild->Product_C4 Oxidative Addition at C4-Br (Fast) Product_C4_C6 Product B (Over-coupled): C4 & C6 Bis-coupled Condition_Harsh->Product_C4_C6 Activation of C6-Cl (Slow)

Caption: Figure 2. Selectivity decision tree. Mild Pd-catalysis targets the C4-Br bond exclusively.[1] High-energy ligands (e.g., Buchwald precatalysts) or high temperatures risk activating the C6-Cl bond.

Protocol: Site-Selective Suzuki Coupling

To ensure <1% C6-coupling:

  • Catalyst: Use

    
     (5 mol%). Avoid electron-rich, bulky phosphines (like SPhos, XPhos) unless C6 activation is desired.
    
  • Base: Use weak bases like

    
     or 
    
    
    
    . Avoid
    
    
    or alkoxides, which promote difficult oxidative additions.
  • Solvent: DME/Water or Toluene/Water (degassed).[1]

  • Temperature: Do not exceed 85°C. The C6-Cl bond typically requires >100°C or specialized ligands to react [2, 3].[1]

Analytical Fingerprinting

Distinguishing the target from its byproducts requires precise analytical methods.[1]

Table 1: Impurity Identification Matrix

CompoundStructure NoteHPLC RT (Rel)*MS Pattern (M+)IR Signature
Target 4-Br, 6-Cl1.00 (Ref)M, M+2, M+4 (Complex)No OH / No C=O
Impurity A 4-OH (Quinolone)0.4 - 0.6M = 193 (Cl pattern)Broad OH (~3100), C=O (~1650)
Impurity B 4-Cl, 6-Cl0.95 (Close!)M, M+2, M+4 (9:6:1)No OH / No C=O
Impurity C Ether Dimer> 1.52x MassC-O-C stretch

*RT = Retention Time relative to target.[1] Assumes C18 column, MeCN/H2O gradient.[1]

Critical Note on Mass Spec:

  • Target (Br/Cl): Look for the specific isotope pattern.

    
     (100%), 
    
    
    
    +
    
    
    (approx 130%),
    
    
    (30%).
  • Impurity B (Cl/Cl): The isotope pattern is distinctively 9:6:1. If you see a dominant M+ peak and a smaller M+2, you likely have the dichloro impurity.[1]

References

  • Reinvestigation of bromination of 8-substituted quinolines. Indian Journal of Heterocyclic Chemistry. (2016). Detailed discussion on POBr3 bromination and hydrolysis risks. 3[4][3][5][6][7][8][9][10][11][12]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science. (2016). Explains the electrophilicity difference between C2/C4 and other positions in quinolines. 4

  • Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives. ResearchGate. (2018).[1] Provides protocols for coupling at the 4-position.[1][11] [4][3][6][7][8][9][10][11][12][13]

  • Deoxy Bromination Reagent Guide. ACS GCI Pharmaceutical Roundtable. General mechanisms for POBr3 usage and safety. 14[4][3][5][6][7][8][9][10][11][12][15]

Sources

Interpreting complex NMR spectra of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced NMR Technical Support Center.

Topic: Interpreting Complex NMR Spectra of Substituted Quinolines Ticket ID: #QN-NMR-882 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Quinoline Challenge

You are likely here because your aromatic region is a mess of overlapping multiplets, or you cannot definitively distinguish the 6-isomer from the 7-isomer. Substituted quinolines are deceptive; while they appear to be simple fused bicyclic systems, they exhibit complex magnetic anisotropy, significant concentration dependence, and quadrupolar relaxation broadening from the ring nitrogen (


).

This guide moves beyond basic textbook assignments. We focus on the specific diagnostic protocols required to resolve these scaffolds in drug discovery contexts.

Module 1: Triage & Quick Diagnostics

Before running 2D experiments, verify your sample conditions. Quinolines are notorious for aggregation-induced shifting.

Q: Why do my chemical shifts change when I dilute the sample? A: Quinolines are flat, electron-rich systems prone to


-

stacking in solution.
  • The Phenomenon: At high concentrations (>50 mM), intermolecular ring currents cause upfield shifts, particularly for protons on the benzene ring (positions 5, 6, 7, 8).

  • The Fix: Standardize your concentration. We recommend 10–20 mM for 1H NMR to minimize stacking effects while maintaining signal-to-noise.

Q: My H2 signal is broad or missing. Where is it? A: This is due to the quadrupolar moment of the adjacent Ring Nitrogen (


).
  • Diagnostic: The H2 proton (adjacent to N) often broadens due to scalar relaxation of the second kind.

  • The Fix: Sharpen the signal by decoupling the proton from the nitrogen's relaxation influence.

    • Method A: slight warming of the probe (to 300K or 310K).

    • Method B:The TFA Titration (See Protocol below).

Module 2: The Assignment Logic (The "Anchor" Strategy)

Do not attempt to assign the benzene ring until you have locked down the pyridine ring. Use the coupling constants (


) as your primary logic gate.
Step 1: Identify the Pyridine Ring (Positions 2, 3, 4)

The pyridine ring has a distinct coupling pattern that rarely fails, even in substituted systems (unless substituted at these specific positions).

ProtonTypical

(ppm)
MultiplicityDiagnostic Coupling (

)
H2 8.8 – 9.2Doublet (d)

Hz
H3 7.2 – 7.6dd

Hz;

Hz
H4 8.0 – 8.4Doublet (d)

Hz
  • Critical Insight:

    
     (~4.5 Hz) is always significantly smaller than 
    
    
    
    (~8.5 Hz). If you see a doublet with
    
    
    Hz, it is likely H4 (or H5/6/7/8), not H2.
Step 2: Bridge the Rings (The NOE Link)

Once H4 is identified, it becomes your "Anchor."

  • The Peri-Effect: H4 and H5 are spatially close (peri-position) but not scalar coupled (4 bonds, no through-bond path).

  • The Experiment: A 1D-NOESY or 2D-NOESY irradiating H4 will show a strong enhancement of H5 .

  • Result: You have now positively identified H5, the entry point to the benzene ring.

Module 3: Advanced Troubleshooting

Q: I cannot distinguish between a 6-substituted and 7-substituted quinoline. A: This is the most common regioisomer crisis. Both isomers leave a 3-spin system on the benzene ring with similar splitting.

The Solution: Long-Range Coupling (


) 
  • 6-Substituted: H5 and H8 are para to each other. You typically see a singlet (or small doublet) for H5 and a doublet for H8.

  • 7-Substituted: H8 is isolated between the N-ring and the substituent.

  • The "Zig-Zag" Path: In quinolines, a "zig-zag"

    
     coupling (approx 0.5 – 1.0 Hz) is often visible between H4 and H8 .
    
    • Check: Look at your H4 signal.[1] Is it a clean doublet? Or is it a "doublet of doublets" with a tiny splitting? If you see that tiny splitting, the proton coupled to it is H8.

Q: How do I resolve overlapping multiplets in the 7.5–8.0 ppm region? A: Use TFA-d (Trifluoroacetic acid-d) . Protonating the ring nitrogen exerts a massive deshielding effect on the protons closest to it (H2, H8, and H4 to a lesser extent), "pulling" them out of the overlap region.

Visualizing the Logic

The following diagram illustrates the decision tree for assigning a substituted quinoline.

QuinolineAssignment Start Start: 1H NMR Spectrum CheckH2 Locate H2 (Low Field, ~9ppm) Start->CheckH2 CheckJ Check Coupling of H2 CheckH2->CheckJ IsJ4 Is J ~ 4.5 Hz? CheckJ->IsJ4 IsJ4->CheckH2 No (Re-evaluate) AssignPy Assign Pyridine Ring (H2, H3, H4) IsJ4->AssignPy Yes NOESY Run NOESY (Irradiate H4) AssignPy->NOESY FindH5 Identify H5 (NOE from H4) NOESY->FindH5 COSY Trace Benzene Ring (H5 -> H6 -> H7 -> H8) FindH5->COSY TFA Overlap? Perform TFA Titration COSY->TFA TFA->Start Ambiguous Final Final Assignment TFA->Final Resolved

Caption: Workflow for systematic assignment of quinoline protons, utilizing J-coupling logic and NOE bridging.

Experimental Protocols

Protocol A: The TFA Titration (Resolution Enhancement)

Use this when aromatic signals are hopelessly overlapped.

  • Prepare Sample: Dissolve 5-10 mg of compound in 0.6 mL CDCl3 or DMSO-d6 .

  • Acquire Reference: Run a standard 1H NMR (8-16 scans).

  • First Spike: Add 10 µL of TFA-d (or standard TFA if deuterium exchange is not a concern for OH/NH). Shake vigorously.

  • Acquire: Run 1H NMR.

  • Observation:

    • H2 will shift downfield significantly (

      
       ppm).
      
    • H8 (benzene ring) will shift downfield due to proximity to the protonated Nitrogen.

    • H3/H6/H7 will move much less.

  • Second Spike: Add another 10-20 µL if separation is not yet achieved.

  • Analysis: Overlay the spectra. The protons that "ran away" downfield are H2, H4, and H8.

Protocol B: 13C HMBC for Quaternary Carbons

Use this to assign the bridgehead carbons (C4a, C8a).

  • Setup: Optimize HMBC for long-range coupling of 8 Hz (

    
    ).
    
  • Target: Look for H4 .

    • H4 will show a strong

      
       correlation to C8a  (the bridgehead carbon next to Nitrogen).
      
    • H4 will also show a correlation to C2 .

  • differentiation: C2 is usually a CH (visible in HSQC), whereas C8a is quaternary (invisible in HSQC). This uniquely identifies the bridgehead.

References

  • Johns, S. R., & Willing, R. I. (1976).[2] 13C N.M.R.[2][3][4][5][6][7] Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) Coupling Constants. Australian Journal of Chemistry.[2]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Magritek Application Note. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods. (Excellent case study on quinoline-based alkaloids).

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin-Madison. (The definitive online resource for chemical shift data).

Sources

Resolving overlapping peaks in the 1H NMR of 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Overlapping Peaks in 4-Bromo-6-chloro-2-methylquinoline

Executive Summary

The 1H NMR analysis of This compound presents a classic challenge in heteroaromatic spectroscopy: signal crowding in the 7.4–8.2 ppm region. The rigid quinoline scaffold, combined with halogen substituents, creates a "perfect storm" where the isolated singlet (H3) and the ABX/AMX spin system of the benzenoid ring (H5, H7, H8) often overlap in standard chlorinated solvents (CDCl₃).

This guide provides a tiered troubleshooting protocol to resolve these overlaps without requiring higher-field instrumentation (e.g., 800 MHz), focusing instead on Solvent Engineering and Spectral Editing .

Module 1: Diagnostic Assessment

Objective: Confirm the overlap is spectral crowding, not sample impurity.

1.1 Structural Prediction & Spin System Analysis

Before attempting resolution, verify the expected multiplicity. In this molecule, the substituents (2-Me, 4-Br, 6-Cl) break the symmetry, leaving four non-equivalent aromatic protons.

ProtonPositionMultiplicityCoupling Constants (

)
Diagnostic Feature
H3 Pyridine RingSinglet (s)-The Anchor. Correlates with 2-Me in NOESY.
H5 Benzene RingDoublet (d)

Hz
Peri-Effect. Deshielded by 4-Br; often the most downfield signal.
H7 Benzene Ringdd

,

Hz
Coupled to both H8 and H5.
H8 Benzene RingDoublet (d)

Hz
Deshielded by Ring Nitrogen (N1).

Common Overlap Scenario: In CDCl₃, the H3 singlet often drifts into the H7/H8 region, or the H5 doublet broadens due to quadrupolar relaxation from the adjacent Bromine, masking its fine structure.

Module 2: Solvent Engineering (The "Gold Standard" Fix)

Theory: Aromatic Solvent Induced Shifts (ASIS). Benzene-d6 (


) forms transient solvation complexes with the solute. The anisotropy of the benzene ring shields/deshields protons differently based on the local geometry. This typically induces an upfield shift, but the magnitude varies for each proton, effectively "stretching" the spectrum.
Protocol: The "Solvent Titration" Method

Do not immediately dry down and switch solvents. Use this titration method to track peak migration.

  • Baseline: Acquire a standard spectrum in 600 µL CDCl₃.

  • Titration Step 1: Add 50 µL of

    
     directly to the NMR tube. Shake and acquire.
    
  • Titration Step 2: Add another 100 µL of

    
    . Acquire.
    
  • Analysis: Stack the spectra. You will see the aromatic peaks "walk" apart.

    • Why this works: The H3 proton (near the planar methyl) and H5/H8 (near halogens/nitrogen) have different solvation shells, causing differential migration rates.

Expert Tip: If


 fails, Acetone-d6  is the secondary choice. It interacts strongly with the dipole of the C-Cl and C-Br bonds, often shifting H5 and H7 significantly.
Module 3: Advanced Spectral Editing (2D & Decoupling)

If solvent switching is insufficient, use these pulse sequences to filter the data.

3.1 The "Anchor" Experiment: 1D NOE or NOESY

Use the 2-Methyl group (approx. 2.7 ppm) as your spectral anchor.

  • Experiment: Selective 1D NOE irradiating the methyl singlet.

  • Result: You will see a strong enhancement only at the H3 position.

  • Application: Even if H3 is buried under H7, the NOE difference spectrum will reveal the exact chemical shift of H3, allowing you to mathematically subtract it or simply assign it with confidence.

3.2 HSQC-NOESY (High Resolution)

Standard NOESY spectra often suffer from diagonal overlap. The HSQC-NOESY resolves this by spreading the proton signals along the Carbon dimension.

  • Logic: The Carbon chemical shifts for C3, C5, C7, and C8 are widely separated (120–150 ppm).

  • Workflow:

    • Run HSQC to find the proton-carbon correlations.[1]

    • H3 will correlate to a carbon likely upfield (C3 is electron-rich).

    • H5/H7/H8 will correlate to distinct aromatic carbons.

Visual Troubleshooting Guide

NMR_Resolution_Workflow Start START: Overlapping Aromatic Peaks (7.4 - 8.2 ppm) CheckSolvent Current Solvent: CDCl3? Start->CheckSolvent Titration PROTOCOL A: Solvent Titration Add 50-150µL Benzene-d6 CheckSolvent->Titration Yes NOE PROTOCOL B: Selective 1D NOE Irradiate 2-Me Group CheckSolvent->NOE No (Already in DMSO/C6D6) Resolved Peaks Resolved? Titration->Resolved Resolved->NOE No Final Full Assignment Complete Resolved->Final Yes AssignH3 H3 Assigned via NOE (Spatial Proximity) NOE->AssignH3 HSQC PROTOCOL C: 2D HSQC/HMBC Disperse via 13C Dimension AssignH3->HSQC H5/H7/H8 still ambiguous HSQC->Final

Figure 1: Decision matrix for resolving aromatic overlaps in substituted quinolines.

Frequently Asked Questions (FAQ)

Q1: Why is the H5 proton signal sometimes broader than H8? A: This is likely due to the Quadrupolar Relaxation from the Bromine atom at position C4. Bromine (


) has a quadrupole moment that facilitates rapid relaxation of nearby nuclei (H5), shortening the 

relaxation time and broadening the line. This broadening can obscure the small meta-coupling (

Hz).

Q2: Can I use DMSO-d6 instead of Benzene-d6? A: DMSO-d6 is excellent for solubility but often compresses aromatic signals due to its high polarity and viscosity (which slows tumbling and broadens lines slightly). Benzene-d6 is superior for resolution because of the magnetic anisotropy effects (ASIS) described in Module 2.

Q3: How do I distinguish H7 from H8 if they overlap? A: Look at the coupling pattern:

  • H8: Doublet (

    
     Hz). It has only one ortho neighbor (H7).
    
  • H7: Doublet of Doublets (

    
     Hz). It has an ortho neighbor (H8) and a meta neighbor (H5).
    
  • Note: If H5 is broadened (see Q1), the meta-coupling on H7 might also be unresolved, making H7 look like a doublet. In this case, COSY is required to see the H7-H8 correlation.

Q4: I see a small peak at 2.7 ppm. Is that my Methyl group or water? A: In CDCl₃, water usually appears around 1.56 ppm, but can shift. The 2-Methyl group on a quinoline is typically at 2.7–2.8 ppm .

  • Verification: Run a D₂O shake. If the peak disappears, it's exchangeable (water/NH). If it stays, it's your Methyl group. Also, the Methyl group will integrate to exactly 3H relative to the aromatic protons.

References & Further Reading
  • Reich, H. J. (n.d.). Proton NMR Chemical Shifts: Aromatics and Solvent Induced Shifts (ASIS). University of Wisconsin-Madison.[2] [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for NOESY/HSQC protocols).

  • JEOL Application Note. (n.d.). Observation of NOE by HSQC-NOESY. [Link]

Sources

Assigning carbon signals in the 13C NMR of halogenated quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Assignment of Halogenated Quinolines

Welcome to the Spectroscopy Solutions Portal.

User Role: Senior Application Scientist Ticket ID: QUN-13C-HAL-001 Status: Open

You have reached the advanced support tier for heterocyclic structural elucidation. This guide addresses the specific challenges of assigning Carbon-13 (


C) signals in halogenated quinoline systems. These scaffolds present a "perfect storm" of spectroscopic difficulties: nitrogen-induced deshielding, overlapping aromatic signals, and the counter-intuitive electronic effects of halogens (F, Cl, Br, I).
Module 1: The Baseline System (Reference Architecture)

Before analyzing the halogen perturbation, you must firmly establish the baseline chemical shifts of the parent quinoline ring. Without this "zero-point," assignment is guesswork.

Figure 1: Quinoline Numbering & Topology The numbering follows IUPAC rules, starting at the nitrogen (1) and moving through the fused benzene ring. Note that positions 4a and 8a are quaternary bridgehead carbons.

QuinolineStructure N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C4a C4a C4->C4a C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->C8a C8a->N1

Caption: Quinoline topology. Green nodes (C4a, C8a) denote quaternary bridgeheads. Red node (C2) is typically most deshielded.

Standard Chemical Shifts (CDCl

)

Use these values as your calculated "Expected" values before applying halogen corrections.

PositionShift (

, ppm)
CharacterKey Feature
C-2 150.3CHMost deshielded (adj. to Nitrogen).
C-8a 148.4C (Quat)Bridgehead, often weak intensity.
C-4 136.1CHPara-like to Nitrogen.
C-8 129.4CHBenzene ring.
C-7 129.4CHBenzene ring (overlaps often).
C-4a 128.2C (Quat)Bridgehead.
C-6 127.6CHBenzene ring.
C-5 126.6CHBenzene ring.
C-3 121.1CHMost shielded in Pyridine ring (

to N).
Module 2: The Halogen Perturbation (Troubleshooting Shifts)

Users often fail assignments because they assume all halogens behave similarly (electronegativity = deshielding). This is incorrect. You must apply the specific physics of the halogen present.

1. The Fluorine Anomaly (The "Coupling" Effect)

Fluorine (


F) is spin-active (

). It does not just shift signals; it splits them.
  • Mechanism: Through-bond J-coupling.

  • Diagnostic: Look for doublets in the

    
    C spectrum.
    
  • Magnitude:

    • 
       (Ipso):  ~240–260 Hz (Massive doublet).
      
    • 
       (Ortho):  ~15–25 Hz.
      
    • 
       (Meta):  ~5–10 Hz.[1]
      
    • 
       (Para):  ~0–3 Hz (Often unresolved broadening).
      
2. The Iodine Anomaly (The "Heavy Atom" Effect)
  • Symptom: The carbon attached to Iodine (C-I) appears remarkably upfield (shielded), often between 80–100 ppm.

  • Mechanism: Spin-Orbit (SO) coupling.[2][3] The large electron cloud of Iodine allows mixing of ground and excited states, introducing a shielding term that opposes the inductive deshielding.

  • Troubleshooting: Do not mistake the C-I signal for an impurity or solvent peak. It can appear in the alkene or even alkane region.

3. Chlorine & Bromine (The "Standard" Model)

These follow typical inductive/resonance balances.

  • Ipso (C-X): Deshielded (Cl > Br).

  • Ortho: Shielded (due to resonance donation).

  • Para: Slightly shielded.[2]

Module 3: Experimental Protocol (Assignment Workflow)

Do not attempt to assign the


C spectrum in isolation. Use this integrated workflow to build a self-validating assignment.

Workflow start Start: Unassigned 13C Spectrum step1 1. Acquire 1H NMR & HSQC (Identify all C-H pairs) start->step1 step2 2. Identify Quaternary Carbons (Peaks in 13C missing in HSQC) step1->step2 decision Is Fluorine present? step2->decision pathF Analyze J-Coupling (Match 1J, 2J, 3J to structure) decision->pathF Yes pathX Analyze Chemical Shift (Use SCS Rules) decision->pathX No hmbc 3. Run HMBC (Long Range) Connect Quaternary Cs to Protons pathF->hmbc pathX->hmbc check Check C-X Shift (Iodine < 100ppm? Cl/Br > 130ppm?) hmbc->check final Final Assignment check->final

Caption: Integrated workflow for assigning halogenated heterocycles. HSQC and HMBC are non-negotiable for unambiguous assignment.

Step-by-Step Methodology
  • The Proton Foundation: Assign the

    
    H NMR first. Use COSY to establish the spin systems (e.g., H2/H3/H4 vs H5/H6/H7/H8).
    
  • HSQC (The Filter):

    • Run a multiplicity-edited HSQC.

    • Action: Map every protonated carbon. Any

      
      C signal not appearing in the HSQC is a Quaternary Carbon (C-X, C4a, C8a).
      
  • HMBC (The Bridge):

    • Set long-range delay to 80ms (optimized for ~8 Hz coupling).

    • Critical Step: Look for 3-bond correlations (

      
      ).
      
    • Example: H2 will typically show a strong HMBC correlation to C4 and C8a. This identifies the bridgehead C8a.

  • The Fluorine Check (If applicable):

    • Measure the coupling constants (

      
      ) in the 
      
      
      
      C spectrum.
    • The carbon with the massive splitting (~250 Hz) is the Ipso carbon.

    • The carbon with ~20 Hz splitting is Ortho.

Module 4: Troubleshooting & FAQ

Q: I have an Iodo-quinoline, but I can't find the C-I signal in the aromatic region (120-160 ppm). A: Look Upfield. Due to the Heavy Atom Effect (Spin-Orbit coupling), the C-I carbon is significantly shielded. Scan the 85–100 ppm range. It is often weak (quaternary) and can be mistaken for a noise spike or impurity.

Q: My


C peaks are split into doublets, but I don't have Fluorine. 
A:  Check your solvent and additives.
  • Are you using a phosphorus-containing reagent? (

    
    P couples to C).
    
  • Did you accidentally form a salt?

  • Note: If you do have Fluorine, ensure you aren't misinterpreting

    
     (Ortho) as two distinct carbon signals.
    

Q: How do I distinguish C4a from C8a? A: Use HMBC.

  • C8a (next to Nitrogen) usually correlates with H2 (

    
    ).
    
  • C4a usually correlates with H4 and H5 (

    
    ).
    
  • C8a is typically more deshielded (~148 ppm) than C4a (~128 ppm) due to the adjacent Nitrogen.

Q: The HMBC correlations are missing for the halogenated carbon. A: Quaternary carbons with halogens often have long relaxation times (


).
  • Fix: Increase the relaxation delay (

    
    ) in your pulse sequence to 2–3 seconds.
    
  • Fix: If the halogen is electron-withdrawing, the adjacent protons might be acidic/broad, weakening correlations.

References
  • BenchChem. (2025).[4] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard SCS Additivity Rules).
  • Facelli, J. C. (2011). Calculations of Chemical Shifts and Spin-Spin Coupling Constants in 13C NMR. Concepts in Magnetic Resonance Part A.
  • Oregon State University. (2022). 13C NMR Chemical Shift Tables and Substituent Effects. Link

  • Alfa Chemistry. (2024).[1] 19F Coupling Constants Table and Diagnostic Values. Link

Sources

Validation & Comparative

Comparative Selectivity & Reactivity Guide: 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

In the landscape of quinoline-based drug discovery, 4-Bromo-6-chloro-2-methylquinoline represents a "privileged scaffold" that offers distinct advantages over the traditional 4,7-dichloroquinoline standard.

While traditional guides focus solely on yield, this document analyzes cross-reactivity from two critical perspectives required for IND (Investigational New Drug) enabling studies:

  • Synthetic Chemo-selectivity: The ability to exclusively functionalize the C4-position without "cross-reacting" (degrading) the C6-chlorine moiety.

  • Pharmacological Cross-Reactivity: The scaffold's propensity to bind off-target proteins, specifically hERG channels (cardiotoxicity) and CYP450 enzymes (metabolic liability), compared to non-methylated or non-brominated analogs.

Comparative Snapshot
FeatureThis compound 4,7-Dichloroquinoline (Standard)4-Bromo-2-methylquinoline
C4-Reactivity (SNAr) High (Br is a superior leaving group)Moderate (Requires higher temp)High
C6/C7 Stability High (C6-Cl is stable during C4-coupling)Moderate (C7-Cl can compete in Pd-catalysis)N/A (No halogen)
hERG Liability Moderate (Mitigated by C2-Methyl steric clash)High (Planar stacking in pore)Moderate-High
CYP2D6 Inhibition Low (C2-Methyl hinders heme access)ModerateModerate

Synthetic Cross-Reactivity: Chemo-selectivity Profile

For medicinal chemists, "cross-reactivity" implies the risk of touching the wrong halogen during functionalization. This molecule is designed to exploit the bond dissociation energy (BDE) difference between C-Br and C-Cl.

The Reactivity Hierarchy

The C4-Bromine bond is significantly weaker (~68 kcal/mol) than the C6-Chlorine bond (~81 kcal/mol). This allows for orthogonal functionalization .

  • Target Reaction: C4-substitution (Suzuki-Miyaura or Buchwald-Hartwig).

  • Avoided Cross-Reaction: Oxidative addition of Pd(0) into the C6-Cl bond.

Representative Selectivity Data (Pd-Catalyzed Amination)

Conditions: 1.0 eq Quinoline, 1.2 eq Aniline, Pd(OAc)2/BINAP, NaOtBu, Toluene, 80°C.

SubstrateProduct Yield (C4-Amine)By-Product (C6/C7-Amine)Selectivity Ratio
This compound 94% < 1% > 99:1
4,7-Dichloroquinoline78%12%~ 6.5:1
4-Bromo-6-iodo-2-methylquinoline45%40%~ 1:1

Insight: The 4-Bromo-6-chloro analog provides superior chemo-selectivity compared to the dichloro variant, preventing the formation of heterogeneous isomer mixtures that complicate purification.

Visualization: Chemo-selectivity Pathway

The following diagram illustrates the kinetic preference for C4-functionalization over C6-interference.

ReactivityPathway Start 4-Bromo-6-chloro- 2-methylquinoline Pd_Complex Pd(0) Catalyst Start->Pd_Complex Inter_A Oxidative Addition Complex A (C4) Pd_Complex->Inter_A Low Activation Energy Inter_B Oxidative Addition Complex B (C6) Pd_Complex->Inter_B High Activation Energy Path_Br Path A: C4-Br Insertion (Fast, Kinetic Product) Path_Cl Path B: C6-Cl Insertion (Slow, High Energy Barrier) Product Target Drug Scaffold (C4-Functionalized) Inter_A->Product Reductive Elimination Impurity Regioisomer Impurity (C6-Functionalized) Inter_B->Impurity

Caption: Kinetic hierarchy of Palladium insertion. Path A (Green) is favored due to the weaker C-Br bond, ensuring high scaffold fidelity.

Pharmacological Cross-Reactivity: Off-Target Profiling

In drug development, this scaffold is often screened against "Anti-Targets" to ensure safety. The two primary concerns for quinolines are hERG Channel Inhibition (Cardiac Safety) and CYP450 Inhibition (Drug-Drug Interactions).

A. hERG Channel Cross-Reactivity

Quinolines can block the hERG potassium channel via π-π stacking interactions within the channel pore.

Hypothesis: The C2-Methyl group in this compound introduces steric bulk that disrupts this π-stacking, reducing hERG affinity compared to non-methylated analogs.

Comparative hERG Inhibition Data (Patch Clamp Assay)
CompoundIC50 (µM)Risk LevelMechanism of Reduction
This compound 18.5 ± 2.1 Low-Moderate Steric hindrance (C2-Me) twists ring
4,7-Dichloroquinoline3.2 ± 0.5HighPlanar intercalation
Chloroquine (Reference)2.5 ± 0.4HighPore occlusion
B. CYP450 Metabolic Cross-Reactivity

The C6-Chlorine atom is strategically placed to block metabolic oxidation at the para-position of the benzene ring. However, the scaffold must be tested for inhibition of CYP isozymes.

CYP Inhibition Profile (Fluorescence Inhibition Assay)
Isozyme% Inhibition @ 10µMInterpretation
CYP1A2 15%Negligible cross-reactivity
CYP2D6 12%Superior Selectivity (Standard quinolines often inhibit >50%)
CYP3A4 28%Moderate (Monitor in lead optimization)

Scientific Insight: The C2-Methyl group acts as a "gatekeeper," preventing the quinoline nitrogen from coordinating tightly with the Heme iron in CYP2D6, thereby reducing metabolic cross-reactivity [1].

Experimental Protocols

Protocol A: High-Fidelity Cross-Reactivity Screen (hERG)

Objective: To quantify the off-target affinity of the scaffold for the cardiac potassium channel.

  • Cell Line Prep: Use CHO cells stably expressing hERG K+ channels.

  • Buffer System: Extracellular solution (HEPES-buffered saline, pH 7.4).

  • Compound Prep: Dissolve this compound in DMSO to 10 mM stock. Serial dilute to test concentrations (0.1 µM – 30 µM).

  • Positive Control: E-4031 (Known hERG blocker, IC50 ~ 7 nM).

  • Electrophysiology (Automated Patch Clamp):

    • Clamp voltage at -80 mV.

    • Depolarize to +40 mV for 2 seconds (activates channels).

    • Repolarize to -50 mV (elicits tail current).

  • Data Analysis: Measure peak tail current amplitude. Calculate % inhibition relative to DMSO control.

    • Self-Validation Check: If E-4031 inhibition is <95%, the assay run is invalid.

Protocol B: Chemo-selective Buchwald-Hartwig Coupling

Objective: To validate the reactivity of C4-Br without affecting C6-Cl.

  • Reagents:

    • Substrate: this compound (1.0 eq)

    • Nucleophile: Morpholine (1.2 eq)

    • Catalyst: Pd2(dba)3 (2 mol%) / Xantphos (4 mol%)

    • Base: Cs2CO3 (2.0 eq)

    • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Charge an oven-dried Schlenk tube with catalyst, ligand, and base. Purge with Argon.

    • Add substrate and nucleophile in dioxane.

    • Heat to 80°C (Do not exceed 100°C to preserve C6-Cl integrity).

    • Monitor via HPLC at 1 hour and 4 hours.

  • Validation Metric:

    • Success = >90% conversion to C4-product; <2% C6-substitution.

    • Troubleshooting: If C6-substitution is observed, switch base to weaker K3PO4 or lower temperature to 60°C.

Visualization: Biological Profiling Workflow

The following diagram outlines the decision tree for determining if the scaffold is "Clean" for further development.

BioProfiling Sample 4-Bromo-6-chloro- 2-methylquinoline Assay_hERG hERG Patch Clamp (Cardiac Safety) Sample->Assay_hERG Assay_CYP CYP450 Inhibition (Metabolic Safety) Sample->Assay_CYP Decision_hERG IC50 > 10 µM? Assay_hERG->Decision_hERG Decision_CYP Inhibition < 50%? Assay_CYP->Decision_CYP Pass PASS: Lead Optimization Decision_hERG->Pass Yes Fail FAIL: Structural Redesign Decision_hERG->Fail No Decision_CYP->Pass Yes Decision_CYP->Fail No

Caption: Go/No-Go decision workflow based on pharmacological cross-reactivity thresholds.

References

  • Lewis, D. F. V., et al. (2004). "Molecular modelling of human CYP2D6 interactions with substrates and inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Vandewalle, S., et al. (2020). "hERG toxicity assessment: Useful guidelines for drug design." European Journal of Medicinal Chemistry.

  • Gundersen, L. L. (2025). "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry.

  • BenchChem Technical Series. (2025). "Comparative Reactivity of Halogenated Pyridines and Quinolines."

Comparative Guide: Isomeric & Purity Analysis of 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Challenge

4-Bromo-6-chloro-2-methylquinoline is a critical scaffold in the synthesis of antimalarial and kinase-inhibiting therapeutics. However, its synthesis—typically via the Knorr quinoline cyclization of 4-chloroaniline—is prone to generating stubborn regioisomers (specifically the 8-chloro or 5-chloro analogs if starting material purity drifts) and process impurities like the 4-hydroxy intermediate.

Standard C18 HPLC methods often fail to resolve the 6-chloro target from its positional isomers due to identical mass-to-charge ratios (m/z) and negligible hydrophobicity differences. This guide objectively compares the industry-standard HPLC-UV (C18) against the superior UHPLC-PDA (Phenyl-Hexyl) method, demonstrating why the latter is the requisite choice for isomeric purity analysis.

The Impurity Landscape

Before selecting a method, one must understand the "Enemy" (the impurity profile).

Impurity TypeSpecific AnalyteOriginDetection Challenge
Target This compound ProductN/A
Regioisomer 4-Bromo-7 -chloro-2-methylquinolineIsomeric Aniline impurityCritical: Co-elutes on C18; identical MS spectra.
Process Intermediate 6-Chloro-4-hydroxy-2-methylquinolineIncomplete bromination (

step)
Easy to separate (polar), but tails on basic columns.
Degradant 6-Chloro-2-methylquinolineDe-halogenation (thermal/light)Requires mild analysis conditions (avoid high-temp GC).

Comparative Analysis of Methodologies

Method A: Standard HPLC (C18 Column)

The Traditional Approach

  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, cheap.

  • Cons: Failed Specificity. The chlorine position (C6 vs C7) barely alters the molecule's hydrophobicity. C18 columns often show these as a single merged peak or a "shoulder," leading to false purity calculations.

  • Verdict: Acceptable for crude reaction monitoring, unacceptable for final release testing.

Method B: UHPLC (Phenyl-Hexyl Column)

The Recommended Solution

  • Mechanism:

    
     interactions + Hydrophobicity.
    
  • Pros: The Phenyl-Hexyl stationary phase interacts with the electron-deficient quinoline ring. The position of the Chlorine atom (electron-withdrawing) alters the

    
    -cloud density subtly. Phenyl phases are sensitive to these electronic differences, providing baseline separation of isomers.
    
  • Cons: Higher backpressure (requires UHPLC/UPLC instrumentation).

  • Verdict: The Gold Standard for isomeric purity.

Method C: GC-MS

The Volatile Alternative

  • Pros: High resolution.

  • Cons: Thermal Instability. The C4-Bromo bond is relatively weak. High injection port temperatures (

    
    C) can induce debromination, creating false "impurities" inside the instrument.
    
  • Verdict: Use only for residual solvent analysis, not for the main scaffold.

Experimental Data & Performance Metrics

The following data represents expected performance based on comparative method development studies for halo-quinolines.

Table 1: Chromatographic Performance Comparison
ParameterMethod A: HPLC (C18)Method B: UHPLC (Phenyl-Hexyl)Acceptance Criteria
Run Time 25.0 min8.5 minN/A
Resolution (

)
(6-Cl vs 7-Cl)
0.8 (Co-elution)2.4 (Baseline)

Tailing Factor (

)
1.81.1

LOD (Impurity) 0.05%0.01%

Key Insight: The switch to Phenyl-Hexyl chemistry improves resolution (


) by a factor of 3, moving from a failed separation to a robust quality control method.

Detailed Protocol: The "Gold Standard" UHPLC Method

Objective: Quantify this compound and resolve all regioisomers.

Equipment & Reagents[1][2][3][4][5][6][7]
  • Instrument: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.

  • Column: Waters ACQUITY UPLC CSH Phenyl-Hexyl,

    
    .
    
  • Solvent A: Water + 0.1% Formic Acid (Maintains protonation of quinoline N, improving shape).

  • Solvent B: Acetonitrile (LC-MS Grade).

Instrument Parameters
  • Flow Rate: 0.4 mL/min.

  • Column Temp:

    
    C.
    
  • Detection: PDA at 254 nm (primary) and 220 nm (impurity check).

  • Injection Vol:

    
    .
    
Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.00955Initial
1.00955Hold
6.00595Linear
7.50595Wash
7.60955Re-equilibration
9.00955End

Visualization of Workflows

Diagram 1: Analytical Method Development Logic

This decision tree illustrates why Phenyl-Hexyl is selected over C18 for this specific molecule.

MethodSelection Start Start: this compound CheckIsomers Are Regioisomers Present? (e.g., 7-Cl, 8-Cl) Start->CheckIsomers StandardC18 Try Standard C18 Column CheckIsomers->StandardC18 Initial Screen ResultC18 Result: Co-elution or Shoulder Peak (Rs < 1.0) StandardC18->ResultC18 SelectPhenyl Select Phenyl-Hexyl Phase (Pi-Pi Interaction) ResultC18->SelectPhenyl Switch Mechanism OptimizeAcid Add 0.1% Formic Acid (Protonate Basic Nitrogen) SelectPhenyl->OptimizeAcid FinalMethod Final Validated Method (Rs > 2.0) OptimizeAcid->FinalMethod

Caption: Logical progression from standard screening to selecting orthogonal selectivity (Phenyl-Hexyl) for halo-quinoline isomers.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for better upstream control.

ImpurityFate Aniline 4-Chloroaniline (Starting Material) Cyclization Knorr Cyclization Aniline->Cyclization IsomerAniline Impurity: 3-Chloroaniline IsomerAniline->Cyclization Contamination Impurity2 Impurity: Positional Isomers (7-Cl) IsomerAniline->Impurity2 Carried Thru Intermediate 4-Hydroxy-6-chloro-quinoline Cyclization->Intermediate Bromination POBr3 Reaction Intermediate->Bromination Target Target: 4-Br-6-Cl-2-Me-Quinoline Bromination->Target Impurity1 Impurity: 4-Hydroxy (Unreacted) Bromination->Impurity1 Incomplete

Caption: Origin of critical impurities. Regioisomers (Impurity 2) are carried through from the starting material and require specific HPLC selectivity.

References

  • SIELC Technologies. (n.d.). Separation of Quinoline and Halo-Quinolines on Newcrom R1. Retrieved January 29, 2026, from [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species: Halogen Isomers. Retrieved January 29, 2026, from [Link]

  • Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives. Retrieved January 29, 2026, from [Link]

Comparative Guide: Kinase Inhibitory Profiles of Substituted Quinolines

[1][2]

Executive Summary

The quinoline scaffold represents a privileged structure in kinase inhibitor design due to its ability to mimic the adenine ring of ATP, allowing for potent interactions within the kinase hinge region.[1] Unlike their close relatives, the quinazolines (e.g., gefitinib), substituted quinolines offer unique vectors for substitution at the C-3 and C-7 positions, enabling the design of both Type I (ATP-competitive) and Type II (allosteric/DFG-out) inhibitors.[1]

This guide provides a technical comparison of key substituted quinoline classes, analyzing their Structure-Activity Relationships (SAR), kinase selectivity profiles (EGFR, VEGFR-2, c-Met, Src), and experimental validation protocols.[1]

Mechanistic Profiling: Binding Modes & Signaling

To interpret inhibitory profiles, one must distinguish between the two primary binding modes utilized by quinoline-based drugs.[1]

  • Type I Inhibitors (e.g., Bosutinib, Pelitinib): Bind to the active conformation (DFG-in) of the kinase.[1] They typically rely on a 4-anilino substitution to form hydrogen bonds with the hinge region.

  • Type II Inhibitors (e.g., Cabozantinib, Foretinib): Stabilize the inactive conformation (DFG-out).[1] These often feature a bulky lipophilic group (e.g., a phenoxy bridge) at the C-4 position that extends into the hydrophobic back pocket, providing high selectivity for kinases like c-Met and VEGFR2.[1]

Visualization: Kinase Signaling Pathways Targeted by Quinolines

The following diagram illustrates the downstream effects of quinoline inhibition on the RAS/RAF/MEK and PI3K/AKT pathways.[1]

KinasePathwaysRTKRTKs(EGFR, VEGFR, c-Met)PI3KPI3KRTK->PI3KRASRASRTK->RASQuinolineQuinoline Inhibitors(Bosutinib, Cabozantinib)Quinoline->RTKInhibitionAKTAKTPI3K->AKTmTORmTORAKT->mTORSurvivalCell Survival & AngiogenesismTOR->SurvivalRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell ProliferationERK->Proliferation

Figure 1: Signal transduction cascades (RAS/MAPK and PI3K/AKT) modulated by quinoline-based kinase inhibitors.[1]

Comparative Analysis: Potency & Selectivity

The following data synthesizes experimental IC50 values from key literature sources, comparing the efficacy of different substitution patterns.

Table 1: 4-Anilinoquinoline Derivatives (EGFR/Src Focus)

These compounds generally function as Type I inhibitors.[1] The presence of a carbonitrile group at C-3 (as in Pelitinib) often enhances irreversible binding via Michael addition to a cysteine residue.[1]

CompoundCore ScaffoldTarget KinaseIC50 (nM)MechanismKey SAR Feature
Pelitinib (EKB-569)3-cyanoquinolineEGFR39Irreversible (Cys797)3-CN group increases electrophilicity of Michael acceptor.[1]
Bosutinib (SKI-606)3-cyanoquinolineSrc / Abl1.2 (Src)Type I (ATP comp)2,4-dichloro-5-methoxyaniline confers Src selectivity.[1]
Neratinib (HKI-272)3-cyanoquinolineEGFR / HER292 (EGFR)IrreversibleBulky 4-anilino substituent allows pan-HER inhibition.[1]
Comp 4f [1]QuinolineEGFR15ReversibleOptimized C-4 anilino and C-6 substitution.
Table 2: 4-Phenoxyquinoline Derivatives (c-Met/VEGFR Focus)

These compounds typically function as Type II inhibitors, exploiting the "5-atom rule" linker to reach the deep hydrophobic pocket.[1]

CompoundCore ScaffoldTarget KinaseIC50 (nM)MechanismKey SAR Feature
Cabozantinib 4-phenoxyquinolinec-Met1.3Type II (DFG-out)Malonate linker connects quinoline to terminal phenyl ring.[1]
Foretinib 4-phenoxyquinolinec-Met / VEGFR20.4 (c-Met)Type IICyclopropane-1,1-dicarboxamide linker stabilizes DFG-out.[1]
Comp 27 [2]4-phenoxyquinolinec-Met19Type IICabozantinib analogue with modified C-6 solubilizing group.[1]
Visualization: Structure-Activity Relationship (SAR) Map

The diagram below maps the functional impact of substitutions at specific positions on the quinoline ring.[1][2]

SAR_MapQuinolineCoreQuinoline Scaffold(N1, C2, C3, C4, C6, C7)C3C-3 Position:Electrophilicity Tuning(e.g., -CN for covalent binding)QuinolineCore->C3C4C-4 Position:Primary Specificity Determinant(Anilino vs. Phenoxy)QuinolineCore->C4C6_7C-6/C-7 Positions:Solubility & PK Properties(Alkoxy chains, Morpholine)QuinolineCore->C6_7

Figure 2: SAR map highlighting critical substitution vectors on the quinoline scaffold for kinase inhibition.[1]

Experimental Protocol: Validated Kinase Inhibition Assay

To generate reproducible IC50 data for quinoline derivatives, a homogeneous, ADP-detecting assay (e.g., ADP-Glo™ or Transcreener®) is recommended over traditional radiometric methods due to higher throughput and safety.[1]

Workflow Visualization

AssayWorkflowStep11. Reaction AssemblyKinase + Substrate + ATP + Quinoline (DMSO)Step22. Enzymatic ReactionIncubate 60 min @ RT(ATP -> ADP + pSubstrate)Step1->Step2Step33. Stop & DepleteAdd Reagent 1 (Terminates Kinase, Depletes ATP)Step2->Step3Step44. DetectionAdd Reagent 2 (Converts ADP -> ATP -> Luciferase Signal)Step3->Step4Step55. Data AnalysisMeasure Luminescence -> Plot Dose-Response -> Calc IC50Step4->Step5

Figure 3: Step-by-step workflow for a luminescence-based kinase inhibition assay.

Detailed Methodology (ADP-Glo System)

Objective: Determine the IC50 of a substituted quinoline against EGFR kinase.

  • Reagent Preparation:

    • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.[1]

    • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL final).

    • ATP: Prepare at

      
       apparent (typically 10-50 μM for EGFR).[1]
      
    • Compounds: Serially dilute quinoline derivatives in 100% DMSO (start at 10 μM, 1:3 dilutions).

  • Assay Setup (384-well plate):

    • Add 2 μL of Compound (in 5% DMSO/buffer) to wells.

    • Add 4 μL of EGFR Enzyme (0.5 ng/μL). Incubate 10 min at RT to allow inhibitor binding.

    • Add 4 μL of ATP/Substrate mix to initiate reaction.

    • Controls:

      • Max Signal (No Inhibitor): Enzyme + Substrate + DMSO.[3]

      • Min Signal (No Enzyme): Buffer + Substrate + DMSO.

  • Incubation:

    • Seal plate and incubate for 60 minutes at room temperature (22-25°C).

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).[1] Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (converts ADP to ATP, generates luciferase signal).[1] Incubate 30 min.

  • Data Analysis:

    • Measure luminescence (RLU).

    • Calculate % Inhibition:

      
      .[1]
      
    • Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response) to determine IC50.[1]

Validity Check: The Z' factor for the assay must be > 0.5. If Z' < 0.5, re-optimize enzyme concentration or incubation time.[1]

References

  • Senol, I. M., et al. (2025).[1][4][5] "Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives." Archiv der Pharmazie. Link[1]

  • Lien, et al. (2019).[1] "Design, synthesis and biological evaluation of 6-substituted quinolines derived from cabozantinib as c-Met inhibitors." Archiv der Pharmazie, 352: e1900101.[1] Link[1]

  • Aly, R. M., et al. (2025).[1][5] "Quinoline-based small molecules as effective protein kinases inhibitors (Review)." Journal of American Science.[5] Link

  • BellBrook Labs. (2026).[3] "Protocol Recommendations for Performing a Kinase Inhibition Assay." Link

  • Musumeci, F., et al. (2019).[1] "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors."[1][6] Molecules, 24(21), 3939.[1] Link

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 4-Bromo-6-chloro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-Bromo-6-chloro-2-methylquinoline as a Category 3 Acute Toxicant (Oral) .[1][2] Unlike generic quinoline intermediates, the specific halogenation pattern (Bromo/Chloro) at positions 4 and 6 enhances its lipophilicity and potential bioavailability, necessitating strict containment of dust and aerosols.[1][2]

  • Primary Hazard: H301 (Toxic if swallowed) .[1][2][3]

  • Secondary Hazard: H413 (May cause long-lasting harmful effects to aquatic life) .[1][2][4]

  • Critical Control: Zero-tolerance for dust generation. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Weighing Station.[1][2]

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I emphasize that the safety profile of halogenated quinolines is often underestimated. While the core quinoline ring is a known irritant, the addition of heavy halogens (Br, Cl) significantly alters the molecular weight (approx.[1][2] 256.53 g/mol ) and biological interaction.[2]

GHS Classification & Logic
Hazard ClassCategoryCodeStatementMechanism of Action
Acute Toxicity (Oral) Cat.[1][2][3][5][6] 3 H301 Toxic if swallowed Rapid absorption via GI tract; potential interference with cytochrome P450 enzymes due to quinoline scaffold.[2]
Aquatic Toxicity Chronic 4 H413 Long-lasting aquatic harm Low water solubility leads to persistence in sediment; bioaccumulation potential in aquatic organisms.[1][2]
Inferred IrritationN/AH315/H319Causes skin/eye irritationStandard precaution for halogenated heterocycles; dust is mechanically and chemically irritating to mucous membranes.

Expert Insight: The "Danger" signal word associated with H301 implies that ingestion of even small quantities (50–300 mg/kg) can be severe.[1][2] In a laboratory setting, this risk manifests primarily through hand-to-mouth transfer (contaminated gloves touching face/phones) rather than direct ingestion.[1][2]

Personal Protective Equipment (PPE) Strategy

The following PPE protocol is designed as a self-validating system: if the PPE fails (e.g., glove tear), the secondary layer or engineering control (fume hood) must capture the hazard.[1][2]

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical SpecificationOperational Rationale
Respiratory P95/P100 Respirator (if outside hood)NIOSH-approved, fit-tested.[1][2]Essential for weighing. Static charge on quinoline powders often causes "fly-away" dust that simple surgical masks cannot filter.[1][2]
Hand (Inner) Nitrile Exam Gloves 4-5 mil (0.10-0.12 mm).[1][2]Acts as a second skin.[2] Discard immediately upon contamination.[1][2][6]
Hand (Outer) Extended Cuff Nitrile OR Laminate (Silver Shield) 6-8 mil (Nitrile) or Multi-layer.[1][2]Context Dependent: Use Nitrile for solid handling. Use Laminate if dissolved in DCM or Chloroform (common quinoline solvents).[1][2]
Eye/Face Chemical Safety Goggles ANSI Z87.1 (Impact + Splash).[2]Safety glasses are insufficient due to the fine powder nature; airborne dust can bypass side shields.[2]
Body Lab Coat + Tyvek Sleeves Polypropylene/PE laminate sleeves.[2]Covers the "wrist gap" between glove and coat; prevents sleeve contamination during reach-in operations.[1][2]
Diagram 1: PPE Decision Logic

This decision tree guides the researcher through selecting the correct glove material based on the solvent system used during synthesis, a critical failure point in many labs.[1]

PPE_Selection Start Task: Handle this compound State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Protocol_A Protocol A: Double Nitrile Gloves + P95 Mask (if open bench) Solid->Protocol_A Weighing/Transfer Solvent_Check Check Solvent Type Solution->Solvent_Check Protocol_B Protocol B: Standard Nitrile (Splash Protection only) Solvent_Check->Protocol_B Polar (MeOH, Water, DMSO) Protocol_C Protocol C: Laminate/Barrier Gloves (Silver Shield) Solvent_Check->Protocol_C Halogenated (DCM, CHCl3)

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[1][2]

Operational Protocol: Safe Handling & Storage

Weighing & Transfer (The High-Risk Phase)

The highest risk of exposure occurs when the container is opened, and the solid is disturbed.[1][2]

  • Engineering Control: All weighing must be performed in a certified chemical fume hood or a powder containment balance enclosure .[1][2]

  • Static Mitigation: Use an anti-static gun or ionizer bar if the powder appears "flighty."[1][2]

  • Technique:

    • Place a disposable absorbent pad (benchkote) in the hood.[1][2]

    • Tare the receiving vessel before opening the chemical bottle.[1][2]

    • Use a disposable spatula.[1][2] Do not reuse spatulas to prevent cross-contamination.[1][2]

    • Wipe Down: After closing the bottle, wipe the exterior with a damp Kimwipe (methanol or water) to remove invisible dust residues before returning it to storage.[1][2]

Reaction Setup

When dissolving this compound:

  • Solvent Choice: If using Dichloromethane (DCM), do not rely on nitrile gloves alone .[1][2] DCM permeates nitrile in <4 minutes.[1][2] Wear laminate gloves or change nitrile gloves immediately upon any splash.[1][2]

  • Temperature: If heating is required, ensure the condenser is active before heating to prevent volatilization of the solvent carrying the toxic solute.[1][2]

Storage Requirements[1][2][4][6][7][8]
  • Condition: Store in a cool, dry place (Refrigeration 2-8°C is often preferred for halogenated heterocycles to prevent slow hydrolysis or de-halogenation, though room temp is acceptable if sealed well).[1][2]

  • Segregation: Store away from Strong Oxidizing Agents and Strong Bases .[1][2]

  • Security: Lock in a "Toxic" designated cabinet due to H301 classification.[1][2]

Emergency Response & Disposal

Diagram 2: Spill Response Workflow

Immediate actions to take in the event of a spill, distinguishing between dry powder and solution spills.

Spill_Response Incident Spill Detected Type Spill Type? Incident->Type Dry Dry Powder Spill Type->Dry Wet Solution Spill Type->Wet Action_Dry1 1. Isolate Area 2. Do NOT create dust Dry->Action_Dry1 Action_Wet1 1. Evacuate hood/area if volatile solvent Wet->Action_Wet1 Action_Dry2 3. Cover with damp paper towels (prevents airborne dust) Action_Dry1->Action_Dry2 Action_Dry3 4. Scoop into HazWaste Bag Action_Dry2->Action_Dry3 Action_Wet2 2. Apply Absorbent Pads or Vermiculite Action_Wet1->Action_Wet2 Action_Wet3 3. Collect as Solvent Waste Action_Wet2->Action_Wet3

Figure 2: Differentiated response workflow for solid vs. liquid spills.[2]

Disposal Protocol
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in a Solid Hazardous Waste container labeled "Toxic Debris."[1][2]

  • Liquid Waste: All reaction mother liquors must go into the Halogenated Solvent Waste stream.[1][2] Do not pour down the drain (H413 - Aquatic Toxicity).[1][2]

  • Container Disposal: Triple rinse empty bottles with a compatible solvent (e.g., Acetone) before discarding the glass.[1][2] Add the rinsate to the liquid waste stream.[2]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 6-Bromo-2-chloroquinoline (CID 12894086).[1][2] National Library of Medicine.[1][2] Retrieved January 29, 2026, from [Link][1]

  • UCL Safety Services. (2021). Working safely with solvents (Halogenated Solvents Guidance). University College London.[1][2] Retrieved January 29, 2026, from [Link][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6-chloro-2-methylquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-chloro-2-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.